Bisindolylmaleimide XI hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H29ClN4O2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |
InChI Key |
HSPRASOZRZDELU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |
Synonyms |
(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride Ro 32-0432 Ro-32-0432 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Bisindolylmaleimide XI (Ro 32-0432): A Selective Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI, also known by its Roche designation Ro 32-0432, is a potent, selective, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide chemical class, which is derived from the natural product staurosporine, Ro 32-0432 has been engineered for greater selectivity towards specific PKC isoforms.[4] It acts as an ATP-competitive inhibitor, targeting the kinase domain of PKC enzymes.[4][5] Its selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms makes it a valuable tool for dissecting PKC-mediated signaling pathways and a lead compound in drug discovery.[5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacological data, and key experimental applications.
Chemical and Physical Properties
Ro 32-0432 is a synthetic compound typically supplied as a hydrochloride salt.[1] Its chemical structure and properties are optimized for cell permeability and biological activity.
| Property | Data | Citations |
| Synonyms | Ro 32-0432, BIM XI, Ro 31-8830 hydrochloride | [1][2] |
| CAS Number | 151342-35-7; 145333-02-4 | [2] |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | [2] |
| Molecular Weight | 489.01 g/mol (as hydrochloride salt) | [6] |
| Appearance | White to off-white powder or red solid | [5][7] |
| Solubility | Soluble in DMSO (e.g., 5-10 mM, may require warming) | [5][7] |
| Storage | Store desiccated at -20°C. Stock solutions in DMSO are stable for months when stored at -20°C. | [1][5] |
Mechanism of Action
Ro 32-0432 exerts its biological effects by directly inhibiting the activity of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Upon activation by upstream signals, such as the generation of diacylglycerol (DAG) and intracellular calcium (Ca²⁺), PKC translocates to the cell membrane and phosphorylates a wide array of substrate proteins. Ro 32-0432 acts by competing with ATP for the binding site in the catalytic domain of PKC, thereby preventing the phosphorylation of these substrates and blocking the downstream signaling cascade.[4][5]
The compound shows marked selectivity for the conventional, calcium-dependent PKC isoforms (α, βI, βII, γ) over the novel, calcium-independent isoform PKCε.[5] This selectivity allows for the targeted modulation of specific signaling pathways.
Pharmacological Data
The inhibitory potency and selectivity of Ro 32-0432 have been characterized in numerous biochemical and cellular assays.
Table 4.1: In Vitro Inhibitory Activity against PKC Isoforms This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Ro 32-0432 against various rat PKC isozymes.
| PKC Isoform | IC₅₀ (nM) | Citations |
| PKCα | 9 | [1][2][8] |
| PKCβI | 28 | [1][2][8] |
| PKCβII | 31 | [1][3][8] |
| PKCγ | 37 | [1][3][8] |
| PKCε | 108 | [1][2][8] |
Table 4.2: Selectivity Profile against Other Kinases Ro 32-0432 exhibits significantly lower potency against other kinase families, highlighting its selectivity for PKC.
| Kinase | IC₅₀ (µM) | Citations |
| G-protein-coupled Receptor Kinase 5 (GRK5) | 3.6 | |
| Myosin Light Chain Kinase (MLCK) | 11.3 | [9] |
| G-protein-coupled Receptor Kinase 6 (GRK6) | 16 | |
| Protein Kinase A (PKA) | 22.4 | [9] |
| G-protein-coupled Receptor Kinase 2 (GRK2) | 29 |
Biological Applications and Effects
Ro 32-0432's potent and selective inhibition of PKC has made it a valuable tool across various research fields.
-
Immunomodulation : The compound is a potent inhibitor of T-cell activation.[2] It prevents the proliferation of human T-cells by inhibiting interleukin-2 (IL-2) secretion and the expression of IL-2 receptors.[1][10] In vivo, oral administration of Ro 32-0432 has been shown to be efficacious in T-cell driven models of chronic inflammation, such as adjuvant-induced arthritis.[1][10]
-
Cardiovascular Effects : Ro 32-0432 has demonstrated positive inotropic effects, enhancing cardiac contractility.[2] In isolated murine hearts, a concentration of 80 nM increased left ventricular developed pressure by 28%.[5] It also shows protective effects in models of heart failure and experimental autoimmune myocarditis (EAM) by reducing apoptosis.[11]
-
Neurological Research : In preclinical models of ischemic stroke, treatment with Ro 32-0432 has been found to decrease the infarct area and improve neurological outcomes, an effect linked to the attenuation of endothelin B receptor upregulation.[12] It has also been shown to attenuate the signs of mecamylamine-precipitated nicotine withdrawal in mice.[13]
-
Oncology : Emerging research indicates that Ro 32-0432 can block the Wnt/β-catenin signaling pathway in breast cancer cells, suggesting a potential application in cancer research.[14]
Key Experimental Protocols
6.1 General Handling and Stock Solution Preparation
-
Reconstitution : Ro 32-0432 is typically dissolved in dimethyl sulfoxide (DMSO).[5] To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial (e.g., for 1 mg of product with MW 489.01, add 204.5 µL of DMSO). Gentle warming may be required for complete dissolution.
-
Storage : Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[1] Store aliquots at -20°C or -80°C; solutions are stable for at least one to six months under these conditions.[1]
6.2 In Vivo Administration in a Rat Model of Autoimmune Myocarditis
This protocol describes the use of Ro 32-0432 to treat EAM in rats, a model for inflammatory heart disease.[15]
-
Animal Model : Induce experimental autoimmune myocarditis (EAM) in Lewis rats according to established procedures.
-
Drug Preparation : Dissolve Ro 32-0432 in DMSO to a final concentration of 3 mg/mL.[15]
-
Administration : From day 14 to day 18 post-immunization, a period corresponding to severe inflammation, administer Ro 32-0432 via intraperitoneal (i.p.) injection.[15]
-
Dosage : The dosage is 1 mg/kg, administered every two days.[15]
-
Control Group : The control group should receive i.p. injections of the same volume of the vehicle (DMSO).[15]
-
Endpoint Analysis : Following the treatment period, sacrifice the animals and perform analyses, such as assessing cardiac function, histology, and molecular markers for apoptosis (e.g., Bax/Bcl-2 ratio, cleaved caspase-3).[11][15]
Conclusion
Bisindolylmaleimide XI (Ro 32-0432) is a well-characterized and highly valuable pharmacological tool. Its potency and selectivity for conventional PKC isoforms, combined with its cell permeability and oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. From elucidating the role of PKC in T-cell activation and cardiac function to exploring new therapeutic strategies in neurology and oncology, Ro 32-0432 continues to be an indispensable compound for researchers in both academic and industrial settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro 32-0432 hydrochloride (151342-35-7; 1781828-85-0) for sale [vulcanchem.com]
- 6. scbt.com [scbt.com]
- 7. Ro-32-0432 [sigmaaldrich.com]
- 8. Bisindolylmaleimide XI hydrochloride|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 9. Involvement of Rho-kinase in contraction of guinea-pig aorta induced by prostanoid EP3 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Ro 32-0432 attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ro 32-0432 hydrochloride | CymitQuimica [cymitquimica.com]
- 15. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
Unveiling the Isoform Selectivity of Bisindolylmaleimide XI Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the protein kinase C (PKC) isoform selectivity of Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432). This document collates critical quantitative data, outlines detailed experimental methodologies for assessing isoform specificity, and presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this potent and selective PKC inhibitor.
Core Data Presentation: PKC Isoform Inhibition Profile
This compound has demonstrated significant potency and selectivity for various PKC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 9[1][2] |
| PKCβI | 28[1][2] |
| PKCβII | 31[1] |
| PKCγ | 37[1] |
| PKCε | 108[1][2] |
This data highlights that this compound exhibits a pronounced selectivity for the conventional PKC isoforms (α, βI, βII, and γ) over the novel PKC isoform ε. Notably, it displays a 10-fold greater selectivity for PKCα and a 4-fold greater selectivity for PKCβI when compared to PKCε[3].
Visualizing the Protein Kinase C Signaling Pathway
The following diagram illustrates a generalized signaling cascade involving the activation of Protein Kinase C isoforms, which play a pivotal role in a multitude of cellular processes.
References
Ro 32-0432: A Technical Guide to a Selective Protein Kinase C Inhibitor
An In-depth Examination of the Discovery, Mechanism of Action, and Experimental Applications of the Potent PKC Inhibitor, Ro 32-0432.
Introduction
Ro 32-0432 is a potent and selective, cell-permeable inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways. Developed by Roche, this bisindolylmaleimide compound has emerged as a valuable tool for dissecting the physiological and pathological functions of PKC isoforms. Its selectivity for conventional PKC isozymes (α, βI, βII, and γ) over novel and atypical isoforms has made it instrumental in studies related to T-cell activation, cardiac function, and cancer biology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols associated with Ro 32-0432, intended for researchers, scientists, and drug development professionals.
Discovery and History
Ro 32-0432 belongs to the bisindolylmaleimide class of compounds, which were identified as potent inhibitors of PKC.[1] Its development by Roche was part of a broader effort to create selective kinase inhibitors for therapeutic applications.[1] The key publication by Birchall et al. in 1994 in the Journal of Pharmacology and Experimental Therapeutics detailed its pharmacological profile, highlighting its selectivity and oral activity in preventing T-cell activation.[2][3] This seminal work established Ro 32-0432 as a critical research tool for investigating PKC-dependent signaling.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride | [4] |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | |
| Molecular Weight | 489.01 g/mol (hydrochloride salt) | |
| CAS Number | 151342-35-7 (hydrochloride salt) | [4] |
| Appearance | Red solid | |
| Solubility | Soluble in DMSO (5 mg/mL) | |
| Storage | Store at 2-8°C |
Mechanism of Action
Ro 32-0432 functions as an ATP-competitive inhibitor of PKC. It exhibits marked selectivity for the conventional (calcium-dependent) PKC isoforms, with a significantly lower affinity for novel and atypical PKC isoforms. This selectivity allows for the targeted inhibition of specific signaling pathways.
Quantitative Inhibition Data
The inhibitory activity of Ro 32-0432 against various PKC isoforms has been extensively characterized. The following table summarizes key quantitative data from the literature.
| PKC Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| PKCα | 9 - 28 | 9.3 | [5] |
| PKCβI | 28 | 28 | [5] |
| PKCβII | 31 | 30 | [5] |
| PKCγ | 37 | 36.5 | [5] |
| PKCε | 108 | 108.3 | [5] |
Signaling Pathways
Ro 32-0432 has been instrumental in elucidating the role of PKC in various signaling cascades.
T-Cell Activation Pathway
In T-lymphocytes, activation of the T-cell receptor (TCR) leads to the activation of PKC. This, in turn, triggers a signaling cascade culminating in the production of interleukin-2 (IL-2) and the expression of the IL-2 receptor, both essential for T-cell proliferation and an immune response. Ro 32-0432 effectively blocks these processes by inhibiting PKC, thereby preventing T-cell activation.[2]
Cardiac Myocyte Signaling
In cardiac myocytes, PKCα plays a critical role in regulating contractility. Ro 32-0432-mediated inhibition of PKCα has been shown to enhance cardiac contractility. This effect is, in part, mediated through the modulation of calcium handling by the sarcoplasmic reticulum. PKCα normally phosphorylates and activates inhibitor-1, which in turn inhibits protein phosphatase 1 (PP1). Inhibition of PP1 leads to increased phosphorylation of phospholamban, which inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), reducing calcium uptake into the sarcoplasmic reticulum. By inhibiting PKCα, Ro 32-0432 disrupts this cascade, leading to enhanced SERCA activity and improved cardiac contractility.[6]
Experimental Protocols
The following are generalized protocols for key experiments involving Ro 32-0432. Researchers should optimize these protocols for their specific experimental systems.
In Vitro PKC Enzyme Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of Ro 32-0432 on PKC activity.
Workflow Diagram:
Materials:
-
Purified PKC isozymes
-
PKC substrate (e.g., myelin basic protein, synthetic peptide)
-
ATP (with [γ-³²P]ATP for radiometric assay)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/mL phosphatidylserine, 2 µg/mL diacylglycerol)
-
Ro 32-0432 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter
Procedure:
-
Prepare the assay buffer containing the PKC substrate, lipids, and ATP.
-
Add varying concentrations of Ro 32-0432 or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
For radiometric assays, spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of PKC activity for each concentration of Ro 32-0432 and determine the IC₅₀ value.
T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of Ro 32-0432 on T-cell proliferation.[7][8]
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publications – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 4. patents.justia.com [patents.justia.com]
- 5. portlandpress.com [portlandpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Unveiling the Potential of Bisindolylmaleimide XI Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental findings related to Bisindolylmaleimide XI hydrochloride. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data and methodologies to facilitate further investigation and application of this potent protein kinase C inhibitor.
Core Chemical and Physical Properties
This compound, also known as Ro 31-0432, is a synthetic, cell-permeable small molecule that has garnered significant interest for its selective inhibition of Protein Kinase C (PKC) isoforms.[1][2] Its fundamental chemical and physical characteristics are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Synonyms | BIM XI, Ro 31-0432 | [1] |
| CAS Number | 145333-02-4 | [1] |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | [1][3] |
| Molecular Weight | 489.0 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Form | Crystalline solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1][3] |
| Storage | Store at -20°C | [3][4] |
| Stability | ≥ 4 years at recommended storage conditions | [1] |
Mechanism of Action: A Selective PKC Inhibitor
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of Protein Kinase C.[5] This selectivity is not uniform across all PKC isoforms, with a pronounced preference for conventional, calcium-dependent PKCs.
Inhibitory Activity against PKC Isoforms:
The compound displays significant selectivity for PKCα and PKCβI over the calcium-independent PKCε.[1][2] This differential inhibition is crucial for dissecting the specific roles of PKC isoforms in various signaling cascades.
| Target Isoform | IC₅₀ (nM) | Reference |
| PKCα | 9 | [1][2][6][7] |
| PKCβI | 28 | [1][2][6][7] |
| PKCβII | 31 | [6][7] |
| PKCγ | 37 | [6][7] |
| PKCε | 108 | [1][2][6][7] |
Beyond its primary targets, Bisindolylmaleimide XI has also been shown to inhibit G protein-coupled receptor kinase 2 (GRK2), GRK5, and GRK6 at micromolar concentrations.[2]
Signaling Pathway Inhibition:
PKC isoforms are pivotal mediators in a multitude of cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[2] By inhibiting specific PKC isoforms, this compound can modulate downstream signaling events.
Key Experimental Findings and Protocols
The unique inhibitory profile of this compound has led to its use in various experimental settings, from elucidating fundamental cellular processes to investigating potential therapeutic applications.
In Vitro Kinase Inhibition Assay
Determining the half-maximal inhibitory concentration (IC₅₀) is a fundamental experiment to characterize the potency of a kinase inhibitor. A common method involves a radiometric assay using a radioactive ATP isotope.
Objective: To determine the IC₅₀ of this compound for a specific PKC isoform.
Materials:
-
Purified recombinant PKC enzyme (e.g., PKCα)
-
PKC substrate (e.g., Myelin Basic Protein or a specific peptide)
-
This compound (serial dilutions)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, PKC enzyme, and substrate.
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
T-Cell Activation and Proliferation
This compound has been shown to prevent T-cell activation and proliferation, with IC₅₀ values in the range of 30-150 nM.[1][2] This makes it a valuable tool for studying T-cell signaling and its role in inflammatory responses.
Objective: To assess the effect of this compound on T-cell proliferation.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)
-
This compound
-
Proliferation assay reagent (e.g., [³H]-thymidine or CFSE)
-
96-well culture plates
Protocol:
-
Seed T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the T-cells with activating agents.
-
For [³H]-thymidine incorporation assay, add [³H]-thymidine and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure radioactivity.
-
For CFSE-based proliferation assay, label the cells with CFSE prior to stimulation. After the desired incubation period (e.g., 3-5 days), analyze the dilution of CFSE fluorescence by flow cytometry.
-
Calculate the inhibition of proliferation at each concentration of the compound to determine the IC₅₀.
In Vivo Anti-Inflammatory Models
The ability of this compound to prevent T-cell driven chronic inflammatory responses has been demonstrated in vivo.[8] A common model to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound formulated for in vivo administration
-
Carrageenan solution (e.g., 1% in saline)
-
Plethysmometer or calipers to measure paw volume/thickness
Protocol:
-
Administer this compound or vehicle control to the animals via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
After a predetermined time, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Biological Significance and Therapeutic Potential
The selective inhibition of PKC isoforms by this compound has significant implications for both basic research and drug development. Inhibition of PKCα has been linked to enhanced cardiac contractility and protection from heart failure.[1] Furthermore, its ability to suppress T-cell activation suggests potential applications in the treatment of chronic inflammatory and autoimmune diseases.[1][2]
Conclusion
This compound is a well-characterized, selective inhibitor of Protein Kinase C with demonstrated activity in both in vitro and in vivo models. Its specific inhibitory profile makes it an invaluable tool for dissecting the complex roles of PKC isoforms in cellular signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile compound in their scientific endeavors.
References
- 1. A non-radioactive fluorescent method for measuring protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bisindolylmaleimide XI: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI (BIM XI), also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] As a member of the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine, BIM XI has been instrumental in dissecting the complex roles of PKC isoforms in various cellular signaling pathways.[4][5] Its selectivity for specific PKC isozymes makes it a valuable tool for investigating cellular processes such as T-cell activation, proliferation, and cardiac contractility.[1][3] This document provides a comprehensive overview of the technical details of Bisindolylmaleimide XI, including its inhibitory profile, mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Chemical Properties:
-
Formal Name: 3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, monohydrochloride[1]
-
Molecular Formula: C₂₈H₂₈N₄O₂ • HCl[1]
-
Molecular Weight: 489.0 g/mol [1]
Quantitative Data: Inhibitory Profile
Bisindolylmaleimide XI demonstrates significant potency and selectivity for classical and novel PKC isoforms. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: IC₅₀ Values for Bisindolylmaleimide XI (Ro 32-0432)
| Target Kinase | IC₅₀ (nM) | Notes |
| Protein Kinase C (PKC) Isoforms | ||
| PKCα | 9 | Displays 10-fold greater selectivity for PKCα over PKCε.[1][2][3] |
| PKCβI | 28 | Displays 4-fold greater selectivity for PKCβI over PKCε.[1][2][3] |
| PKCβII | 31 | |
| PKCγ | 37 | |
| PKCε | 108 | Ca²⁺-independent isoform.[1][2][3] |
| G-protein-coupled Receptor Kinases (GRKs) | ||
| GRK2 | 29,000 (29 µM) | Significantly lower potency compared to PKC isoforms. |
| GRK5 | 3,600 (3.6 µM) | |
| GRK6 | 16,000 (16 µM) |
For context, the related compound Bisindolylmaleimide IX (Ro 31-8220) also shows potent inhibition of other kinases, highlighting the broader activity profile of this chemical class.
Table 2: IC₅₀ Values for Related Compound Bisindolylmaleimide IX (Ro 31-8220)
| Target Kinase | IC₅₀ (nM) |
| PKCα | 5[6] |
| MAPKAP-K1b | 3[6] |
| MSK1 | 8[6] |
| S6K1 | 15[6] |
| GSK3β | 38[6] |
Mechanism of Action and Signaling Pathways
Bisindolylmaleimides act as competitive inhibitors at the ATP-binding site of the kinase domain.[4] By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade.
Caption: Competitive inhibition of a kinase by Bisindolylmaleimide XI (BIM XI) at the ATP-binding site.
Protein Kinase C (PKC) Signaling Pathway
PKC is a crucial node in signal transduction, responding to signals that generate diacylglycerol (DAG) and intracellular calcium. Activated PKC phosphorylates a wide array of cellular proteins, regulating processes like cell growth, differentiation, and apoptosis. BIM XI's inhibition of PKC can block these downstream effects.
Caption: Overview of the PKC signaling pathway and the point of inhibition by Bisindolylmaleimide XI.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC₅₀ of Bisindolylmaleimide XI against a specific protein kinase in a cell-free system.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[7]
-
Prepare serial dilutions of Bisindolylmaleimide XI (e.g., from 10 µM to 1 nM) in an appropriate solvent like DMSO. A vehicle control (DMSO only) must be included.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide or a protein like histone H1).
-
Prepare a stock solution of ATP, which may include a radiolabel like [γ-³²P]ATP for detection.[7]
-
-
Assay Execution:
-
In a 96-well plate or microcentrifuge tubes, add the kinase assay buffer, the recombinant protein kinase of interest, and the kinase substrate.
-
Add the serially diluted Bisindolylmaleimide XI or DMSO vehicle to the respective wells and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.[8]
-
Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a defined period (e.g., 20 minutes). The time should be within the linear range of the reaction.
-
-
Detection and Analysis:
-
Stop the reaction. This can be done by adding an equal volume of SDS-PAGE loading buffer for analysis by electrophoresis, or by spotting the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.[8]
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For antibody-based detection (Western Blot), use a phospho-specific antibody.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of Bisindolylmaleimide XI on the metabolic activity of a cell line, which is often used as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture and Seeding:
-
Inhibitor Treatment:
-
The next day, remove the growth medium and replace it with fresh medium containing various concentrations of Bisindolylmaleimide XI (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Reagent Addition and Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ for cell proliferation.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bisindolylmaleimide XI hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Biological Activity of Bisindolylmaleimide XI Hydrochloride
Introduction
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It belongs to the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine. Due to its selectivity for specific PKC isoforms, this compound has become a valuable tool in cell signaling research to investigate the physiological and pathological roles of PKC. This document provides a comprehensive overview of its biological activity, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of protein kinase C. It targets the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the signaling cascades mediated by PKC, which are crucial for a wide range of cellular processes including proliferation, differentiation, apoptosis, and inflammatory responses.[1]
Quantitative Biological Activity Data
The inhibitory potency of this compound has been quantified against various protein kinases and in cellular assays. The following tables summarize the key inhibitory concentrations (IC50).
Table 1: Inhibitory Activity against Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC50 (nM) | Selectivity Notes |
| PKCα | 9 | 10-fold greater selectivity over PKCε.[1][2] |
| PKCβI | 28 | 4-fold greater selectivity over PKCε.[1][2] |
| PKCβII | 31 | |
| PKCγ | 37 | |
| PKCε | 108 | Ca²⁺-independent isoform.[1][2] |
Table 2: Inhibitory Activity against Other Kinases
| Kinase | IC50 (µM) |
| GRK2 | 29 |
| GRK5 | 3.6 |
| GRK6 | 16 |
Data sourced from Abcam product information.[1]
Table 3: Cellular Activity
| Cellular Process | IC50 Range (nM) | Cell Type |
| T-cell Activation and Proliferation | 30 - 150 | Human T-cells |
| Inhibition of IL-2 Secretion | Not specified | Human T-cells |
| Inhibition of IL-2 Receptor Expression | Not specified | Human T-cells |
Data compiled from multiple sources.[1][2][3]
Key Biological Effects
Inhibition of T-cell Activation and Proliferation
This compound has been shown to prevent the activation and proliferation of T-cells.[1][2] It inhibits the secretion of interleukin-2 (IL-2) and the expression of the IL-2 receptor in human T-cells stimulated with phorbol ester and phytohemagglutinin or anti-CD3 antibodies.[3] This inhibitory action on T-cells underlies its potential in studying and mitigating chronic inflammatory responses in vivo.[1][2]
Cardiovascular Effects
Research has indicated that the inhibition of PKCα by compounds such as this compound can lead to enhanced cardiac contractility and may offer protection against heart failure.[1][2] This highlights the specific role of the PKCα isoform in cardiovascular regulation.
Signaling Pathway Visualization
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the PKC signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols can vary between laboratories. The following are generalized methodologies for assays commonly used to determine the biological activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a kinase substrate (e.g., a specific peptide or protein like histone type III-s), a magnesium salt (e.g., MgCl₂), and radiolabeled ATP (e.g., [γ-³²P]ATP). For PKC assays, cofactors like phosphatidylserine and diacylglycerol are also included.
-
Inhibitor Addition: Serial dilutions of this compound (typically dissolved in DMSO) are added to the reaction mixture. A control with DMSO alone is also prepared.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the purified PKC isoform to the mixture.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, often by adding a solution like trichloroacetic acid to precipitate the proteins and substrate.
-
Quantification: The amount of incorporated radiolabel into the substrate is measured. This is typically done by spotting the mixture onto a filter paper (e.g., P81 phosphocellulose paper), washing away the unincorporated ATP, and then measuring the radioactivity on the filter using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the inhibitor compared to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
This assay assesses the effect of the compound on the growth of cultured cells.
-
Cell Seeding: Cells (e.g., human T-cells) are seeded into multi-well plates (e.g., 96-well plates) at a specific density and allowed to adhere overnight.
-
Stimulation and Treatment: The cells are often synchronized (e.g., by serum starvation) and then stimulated to proliferate (e.g., using phorbol esters and phytohemagglutinin for T-cells). Concurrently, the cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using various methods:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized (e.g., with DMSO), and the absorbance is read on a plate reader.
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture medium. Proliferating cells incorporate the [³H]-thymidine into their newly synthesized DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured.
-
-
Data Analysis: The absorbance or radioactivity readings are used to calculate the percentage of proliferation inhibition relative to the untreated, stimulated control. The IC50 value is determined from the resulting dose-response curve.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for an in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
An In-depth Technical Guide to the Cell Permeability of Bisindolylmaleimide XI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell permeability of Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). This document synthesizes available data on its biological activity, outlines detailed experimental protocols for assessing its cellular uptake, and visualizes its role in key signaling pathways.
Core Compound Properties and Biological Activity
This compound is widely recognized as a cell-permeable compound, facilitating its action on intracellular targets.[1][2][3] Its primary mechanism of action is the inhibition of Protein Kinase C (PKC) isoforms, with a pronounced selectivity for conventional PKC isozymes.[1][2][3] The inhibitory concentrations (IC₅₀) highlight its potency and selectivity, making it a valuable tool for studying PKC-dependent signaling.
Inhibitory Activity of Bisindolylmaleimide XI
| Target PKC Isoform | IC₅₀ (nM) |
| PKCα | 9[2] |
| PKCβI | 28[2] |
| PKCβII | 31[2] |
| PKCγ | 37[2] |
| PKCε | 108[2] |
Cell Permeability Profile
The cellular uptake of bisindolylmaleimides is crucial for their biological function. The general lipophilic nature of the bisindolylmaleimide scaffold likely contributes to its passive diffusion across the cell membrane.
Experimental Protocols for Assessing Cell Permeability
To facilitate further research into the cell permeability of this compound, this section provides detailed, adaptable protocols for standard in vitro permeability assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5]
Objective: To determine the rate of transport of this compound across a polarized monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow or [¹⁴C]-mannitol.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
A solution of this compound at a known concentration is added to the apical chamber.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral chamber. The volume removed is replaced with fresh transport buffer.
-
A sample is also taken from the apical chamber at the beginning and end of the experiment to determine the initial and final concentrations.
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
Data Interpretation: Papp values are typically categorized as follows:
-
Low Permeability: < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: 1.0 - 10.0 x 10⁻⁶ cm/s
-
High Permeability: > 10.0 x 10⁻⁶ cm/s[6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[7]
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Experimental Setup:
-
The wells of a donor plate are filled with a solution of this compound in a suitable buffer (e.g., PBS at pH 7.4).
-
The wells of an acceptor plate are filled with the same buffer.
-
The filter plate is placed on top of the donor plate, creating a "sandwich."
-
-
Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: The concentrations of the compound in the donor and acceptor wells are determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using a formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Cellular Uptake and Distribution Assay
This protocol aims to quantify the intracellular concentration of this compound.
Objective: To measure the amount of this compound that accumulates within cells over time.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line or primary cells) in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes).
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a known volume of solvent (e.g., methanol/water).
-
-
Quantification:
-
Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay).
-
Quantify the concentration of this compound in the lysate using LC-MS/MS.
-
-
Data Analysis: The intracellular concentration can be expressed as the amount of compound per milligram of total protein (e.g., pmol/mg protein).
Signaling Pathways and Cellular Effects
This compound's primary intracellular target is PKC. Inhibition of PKC, particularly PKCα, disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.[1][8]
PKC-Mediated Signaling Pathway
Caption: Inhibition of PKCα by this compound.
Downstream Effects on MAPK/ERK Pathway
Caption: Bisindolylmaleimide XI inhibits the MAPK/ERK signaling cascade.
Experimental Workflow for Assessing Permeability
Caption: Workflow for determining the cell permeability of Bisindolylmaleimide XI.
Conclusion
This compound is a valuable research tool due to its cell-permeable nature and potent, selective inhibition of PKC. While quantitative permeability data for this specific compound is not widely published, the provided experimental protocols offer a robust framework for its determination. Understanding its interaction with key signaling pathways like MAPK/ERK is crucial for elucidating its full therapeutic and research potential. This guide serves as a foundational resource for scientists and researchers engaged in the study and application of this compound.
References
- 1. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 6. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Technical Guide to Bisindolylmaleimide XI Hydrochloride: A Potent and Selective PKC Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432), a potent and selective inhibitor of Protein Kinase C (PKC) with a notable preference for the alpha (α) isoform. This document details its mechanism of action, inhibitory profile, relevant signaling pathways, and standard experimental protocols for its use in research.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1][2] The PKC family is divided into three subgroups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[3] PKC alpha (PKCα), a member of the conventional group, requires calcium (Ca²⁺) and diacylglycerol (DAG) for its activation.[3] Given its central role in signal transduction, PKCα has been identified as a significant target in various therapeutic areas.
This compound is a cell-permeable small molecule that has emerged as a valuable tool for studying PKC-mediated processes.[4] It demonstrates high affinity for the ATP-binding site of PKC, leading to effective inhibition of its kinase activity. Its selectivity, particularly for PKCα, makes it a preferred compound for dissecting the specific roles of this isozyme in complex biological systems.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[5][6] It binds reversibly to the catalytic kinase domain of PKC at the same site as ATP. This direct competition prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the target substrate protein. Consequently, the downstream signaling events orchestrated by PKCα are effectively halted. This targeted inhibition allows researchers to investigate the specific consequences of blocking PKCα activity in various cellular models.
Caption: Competitive inhibition of PKCα by Bisindolylmaleimide XI.
Data Presentation: Quantitative Inhibition Profile
This compound exhibits potent inhibitory activity against several PKC isoforms, with a marked selectivity for the conventional PKC isozymes, particularly PKCα.[4][7] Its selectivity is a key advantage over broader-spectrum kinase inhibitors like staurosporine.[5]
Table 1: IC₅₀ Values for this compound (Ro 32-0432) against PKC Isoforms
| PKC Isoform | IC₅₀ (nM) | Reference |
| PKCα | 9 | [4][7][8] |
| PKCβI | 28 | [4][7][8] |
| PKCβII | 31 | [7][8] |
| PKCγ | 37 | [7][8] |
| PKCε | 108 | [4][7][8] |
As shown in the table, Ro 32-0432 displays approximately 10-fold greater selectivity for PKCα over the Ca²⁺-independent PKCε.[4][9] The compound has also been shown to inhibit G protein-coupled receptor kinases (GRKs) at much higher concentrations, with IC₅₀ values of 29 µM, 3.6 µM, and 16 µM for GRK2, GRK5, and GRK6, respectively. It is important to note that the inhibitory potency of bisindolylmaleimides can be influenced by the concentration of ATP in the assay.[10][11]
PKC Alpha Signaling Pathways
PKCα is a crucial node in signal transduction, integrating signals from various cell surface receptors. Activation of conventional PKCs like PKCα is initiated by receptor-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ triggers the release of Ca²⁺ from intracellular stores, and the subsequent increase in cytosolic Ca²⁺ causes PKCα to translocate to the cell membrane. There, it binds to DAG, leading to its full activation.[12]
Once active, PKCα phosphorylates a wide array of substrate proteins, influencing downstream pathways such as the JAK/STAT and PI3K/AKT pathways, which control fundamental cellular processes.[1][13]
Caption: Simplified PKCα activation and signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are generalized protocols for in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of Bisindolylmaleimide XI to inhibit the enzymatic activity of purified PKCα.
1. Reagents and Materials:
-
Recombinant active human PKCα enzyme
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)
-
Substrate: A specific peptide substrate (e.g., a synthetic peptide resembling a pseudosubstrate site) or a protein like Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[10]
-
Cofactors: Phosphatidylserine (PS), Diacylglycerol (DAG), and CaCl₂.[10]
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper or other capture media for radioactive assays
-
Phosphoric acid for washing
-
Scintillation counter or appropriate detection instrument
2. Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, substrate, cofactors (PS, DAG, CaCl₂), and the desired concentration of Bisindolylmaleimide XI or vehicle control (DMSO).[14]
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).[10][15]
-
Allow the reaction to proceed for a set time (e.g., 10-15 minutes) at 30°C.
-
Terminate the reaction by spotting an aliquot of the mixture onto P81 paper.[14]
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.[14]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
Cell-Based Assay for PKC Activity (T-Cell Proliferation)
This assay assesses the functional consequence of PKC inhibition in a cellular context. Bisindolylmaleimide XI has been shown to prevent T-cell activation and proliferation.[4]
1. Reagents and Materials:
-
Human peripheral T-cells or a T-cell line (e.g., Jurkat)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)
-
T-cell activators: Phorbol 12-myristate 13-acetate (PMA) or Phytohemagglutinin (PHA) plus anti-CD3 antibody.[7]
-
This compound stock solution (in DMSO)
-
Proliferation assay reagent (e.g., [³H]-thymidine, MTT, or WST-1)
-
96-well cell culture plates
2. Procedure:
-
Seed T-cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of Bisindolylmaleimide XI or vehicle control (DMSO) for 30-60 minutes.[15]
-
Stimulate the cells with T-cell activators (e.g., PMA and PHA).
-
Incubate the plates for 48-72 hours to allow for cell proliferation.
-
Add the proliferation assay reagent (e.g., MTT) and incubate for an additional 3-4 hours.[15]
-
If using MTT, solubilize the formazan crystals with DMSO.[15]
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro PKC inhibition assay.
Conclusion
This compound (Ro 32-0432) is a potent, cell-permeable, and orally active inhibitor of Protein Kinase C.[7] Its high selectivity for PKCα over other isoforms makes it an invaluable pharmacological tool for elucidating the specific functions of PKCα in cellular signaling. Through its competitive inhibition at the ATP-binding site, it allows for precise modulation of PKCα-dependent pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers employing this inhibitor to investigate the multifaceted roles of PKCα in health and disease.
References
- 1. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PKC alpha - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
Unveiling the Multifaceted Profile of a Potent PKC Inhibitor: A Technical Guide to Bisindolylmaleimide XI Hydrochloride
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). This document provides a comprehensive overview of its synonyms, chemical properties, and biological activity, supplemented with detailed experimental protocols and signaling pathway diagrams to facilitate its application in research and development.
Synonyms and Chemical Identity
This compound is also known by several alternative names and identifiers, crucial for comprehensive literature and database searches. These include:
Quantitative Data Summary
The physicochemical and biological properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl |
| Molecular Weight | 489.01 g/mol [6] |
| Purity | >98%[7] |
| Appearance | Orange solid[2] |
| Solubility | Soluble in DMSO (to 10 mM with warming) and Methanol.[5][7] |
| Storage Conditions | Store at -20°C for long-term stability.[2][6] |
| IC₅₀ Values (PKC) | PKCα: 9 nM, PKCβI: 28 nM, PKCβII: 31 nM, PKCγ: 37 nM, PKCε: 108 nM.[1][3][4] |
| IC₅₀ Values (Other) | GRK2: 29 µM, GRK5: 3.6 µM, GRK6: 16 µM.[7] |
Mechanism of Action and Biological Activity
This compound is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC) isoenzymes.[1][5][7] It exhibits greater selectivity for the conventional PKC isoforms (α, βI, βII, γ) over the novel PKC isoform ε.[1][5][7] The inhibitory mechanism is ATP-competitive. By targeting PKC, this compound has been shown to prevent T-cell activation and proliferation, suggesting its potential in modulating immune responses.[5]
Signaling Pathway
The following diagram illustrates the canonical Protein Kinase C (PKC) signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides a generalized workflow for an in vitro kinase assay to determine the inhibitory activity of this compound against a specific PKC isoform.
In Vitro PKC Kinase Assay Workflow
Materials:
-
Recombinant human PKC isoform (e.g., PKCα)
-
PKC substrate peptide
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the kinase assay buffer, the diluted this compound (or vehicle control), and the PKC enzyme.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
This technical guide provides a foundational understanding of this compound. For specific applications, researchers should consult peer-reviewed literature and optimize protocols accordingly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound ≥98% (TLC), solid [sigmaaldrich.com]
- 7. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
An In-depth Technical Guide to Bisindolylmaleimide XI Hydrochloride (CAS number 145333-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective inhibitor of Protein Kinase C (PKC) with significant potential in research and therapeutic development. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its use in PKC activity and T-cell proliferation assays are presented, alongside visualizations of its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for scientists and researchers engaged in drug discovery and cellular signaling research.
Chemical and Physical Properties
This compound is a synthetic, cell-permeable small molecule. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 145333-02-4 |
| Molecular Formula | C₂₈H₂₉ClN₄O₂[1][2] |
| Molecular Weight | 489.01 g/mol [1][2] |
| Synonyms | Ro 32-0432, BIM XI[3] |
| Appearance | Solid[4] |
| Solubility | Soluble in DMSO and Methanol[3] |
| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.[2] |
Safety Information: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of several isoforms of Protein Kinase C (PKC).[4][5] PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[6][7]
The inhibitory activity of this compound is directed towards the conventional (α, βI, βII, γ) and novel (ε) PKC isoforms. Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the PKC enzyme, preventing the phosphorylation of its downstream substrates.
The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for various PKC isoforms.
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
| (Data sourced from MedChemExpress and DC Chemicals)[4][5] |
Due to its potent inhibitory effects on PKC, this compound has been shown to prevent T-cell activation and proliferation, with IC₅₀ values ranging from 30-150 nM.[3] This makes it a valuable tool for studying immune responses and inflammatory processes. Furthermore, inhibition of PKCα by this compound has been associated with enhanced cardiac contractility, suggesting its potential in cardiovascular research.[3]
Key Signaling Pathways
PKC isoforms are integral components of major signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which regulate fundamental cellular processes. By inhibiting specific PKC isoforms, this compound can modulate these pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that transmits extracellular signals to intracellular targets, influencing cell proliferation, differentiation, and survival. Certain PKC isoforms, such as PKCα, can activate the Raf-MEK-ERK cascade. Inhibition of PKCα by this compound can therefore lead to the downregulation of this pathway.
Caption: Inhibition of the MAPK/ERK pathway by Bisindolylmaleimide XI.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. PKCβ isoforms have been implicated in the regulation of this pathway. By inhibiting PKCβ, this compound can influence the downstream effects of Akt.
Caption: Modulation of the PI3K/Akt pathway by Bisindolylmaleimide XI.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro PKC Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of PKC and the inhibitory effect of this compound.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[8][9]
-
Purified active PKC enzyme
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the PKC Kinase Activity Assay Kit.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM. Further dilute the stock solution in kinase assay buffer to achieve a range of desired final concentrations for the IC₅₀ determination (e.g., 1 nM to 10 µM).
-
Assay Plate Preparation: Soak the wells of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer from all wells.[9]
-
Kinase Reaction:
-
Add 30 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 30 µL of the purified active PKC enzyme to each well (except the blank).
-
Initiate the kinase reaction by adding 10 µL of reconstituted ATP to each well.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by emptying the contents of the wells.
-
Add 40 µL of the phosphospecific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow:
Caption: Workflow for the in vitro PKC kinase activity assay.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation and the inhibitory effect of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
CellTrace™ CFSE Cell Proliferation Kit (e.g., Thermo Fisher Scientific C34554) or similar[10]
-
Complete RPMI-1640 medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound
-
DMSO
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[10]
-
CFSE Staining:
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add T-cell activators to the appropriate wells.
-
Add varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Analyze the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
-
Data Analysis: Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence. Quantify the percentage of proliferated cells and the proliferation index for each condition to determine the inhibitory effect of this compound.
Experimental Workflow:
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of PKC in cellular signaling. Its high potency and selectivity for specific PKC isoforms make it a precise instrument for dissecting complex biological pathways. The detailed information and protocols provided in this guide are intended to facilitate its effective use in research and to contribute to the advancement of our understanding of PKC-mediated processes in both normal physiology and disease. As with any potent biological inhibitor, careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results.
References
- 1. This compound|145333-02-4|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
Bisindolylmaleimide XI Hydrochloride: A Technical Guide to its Application in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC). Its ability to target specific isoforms of this critical enzyme family has made it an invaluable tool in dissecting cellular signaling pathways. This technical guide provides an in-depth overview of the primary research areas utilizing this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling cascades it modulates.
Core Research Applications
The primary utility of this compound lies in its inhibitory action on PKC, a family of serine/threonine kinases that are central to a vast array of cellular processes. The main research areas leveraging this compound include:
-
Cardiovascular Research: Investigating the role of PKC in cardiac contractility and the pathophysiology of heart failure. Inhibition of specific PKC isoforms by Bisindolylmaleimide XI has been shown to enhance cardiac contractility.[1][2][3][4]
-
Immunology and Inflammation: Elucidating the signaling pathways governing T-cell activation and proliferation. Bisindolylmaleimide XI is utilized to block T-cell activation, making it a valuable compound for studying chronic inflammatory and autoimmune responses.[5]
-
Cancer Biology: Exploring the involvement of PKC and related pathways in cell survival, proliferation, and apoptosis. Notably, bisindolylmaleimide compounds have been investigated for their effects on the STAT3 signaling pathway, a key player in cancer progression.[6]
Quantitative Data: Inhibitory Activity
The selectivity of this compound for different PKC isoforms and other kinases is a key aspect of its utility. The following tables summarize its inhibitory concentrations (IC50) from various studies.
Table 1: Inhibitory Activity of this compound against PKC Isoforms
| PKC Isoform | IC50 (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Data compiled from multiple sources.
Table 2: Inhibitory Activity of this compound against other Kinases
| Kinase | IC50 |
| Glycogen Synthase Kinase-3 (GSK-3) | Potent inhibitor (specific IC50 not consistently reported for XI, but related bisindolylmaleimides show nanomolar inhibition) |
| p90 Ribosomal S6 Kinase (p90RSK) | Potent inhibitor (specific IC50 not consistently reported for XI, but related bisindolylmaleimides show potent inhibition)[7] |
Key Signaling Pathways
This compound is instrumental in probing several interconnected signaling pathways. The following diagrams illustrate the points of intervention of this inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving this compound.
In Vitro PKC Activity Assay
This protocol is adapted from commercially available kinase assay kits and is a general guideline for measuring PKC activity in the presence of an inhibitor.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, PKC substrate, and the desired concentration of this compound or vehicle (DMSO).
-
Initiate the reaction by adding the purified active PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the vehicle control.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line, T-cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of specific proteins in a signaling pathway (e.g., p-STAT3).
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., actin).
T-Cell Activation/Proliferation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on T-cell activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA)).
-
This compound.
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
96-well plate.
-
Flow cytometer or scintillation counter.
Procedure:
-
Isolate and prepare the T-cells. If using a proliferation dye, label the cells according to the manufacturer's instructions.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 30-60 minutes).
-
Stimulate the T-cells with the chosen activators in a 96-well plate.
-
Incubate the cells for 2-4 days.
-
If using a proliferation dye, analyze the cells by flow cytometry to measure the dilution of the dye as a result of cell division.
-
If using [3H]-thymidine, pulse the cells with the radioactive label for the last 18-24 hours of incubation, then harvest the cells and measure the incorporated radioactivity.
-
Determine the concentration-dependent inhibition of T-cell proliferation by this compound.
Cardiomyocyte Contractility Assay
This is a conceptual outline as the specific methodology can vary greatly depending on the available equipment (e.g., video-based edge detection, atomic force microscopy, or engineered heart tissue).
General Principles:
-
Cell Preparation: Isolate primary adult cardiomyocytes or use iPSC-derived cardiomyocytes.
-
Experimental Setup: Plate the cells on a suitable substrate that allows for the measurement of contraction. This could be a glass coverslip for microscopy or a specialized device that measures force.
-
Treatment: Perfuse the cells with a buffer containing vehicle control or different concentrations of this compound.[1] For instance, concentrations in the range of 10-100 nM have been used in isolated heart preparations.[3]
-
Data Acquisition: Record the contractile parameters before and after the addition of the compound. Key parameters include the extent of cell shortening, velocity of shortening and relaxation, and the force of contraction.
-
Analysis: Quantify the changes in contractile parameters to determine the effect of this compound.
Conclusion
This compound is a powerful research tool for dissecting the complex roles of PKC and related kinases in cellular function and disease. Its selectivity for specific PKC isoforms allows for targeted investigations in cardiovascular disease, immunology, and cancer. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments, ultimately advancing our understanding of these critical signaling pathways.
References
- 1. Pharmacologic- and gene therapeutic-based inhibition of PKCα/β enhances cardiac contractility and attenuates heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Protein kinase C mechanisms that contribute to cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bisindolylmaleimide XI Hydrochloride in Modulating T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC), and its significant role in the modulation of T-cell activation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanism of Action: Inhibition of Protein Kinase C
This compound, also known as Ro 32-0432, is a cell-permeable small molecule that acts as a powerful and selective inhibitor of several Protein Kinase C (PKC) isoenzymes.[1][2] PKC is a family of serine/threonine kinases that are critical downstream effectors in T-cell activation signaling pathways.[3][4] By competitively inhibiting the ATP-binding site of PKC, this compound effectively blocks the phosphorylation of downstream target proteins, thereby preventing the propagation of signals necessary for T-cell activation, proliferation, and cytokine production.[1][5]
Quantitative Data Summary
The inhibitory activity of this compound against various PKC isoforms and its functional consequences on T-cell responses are summarized below.
| Target Enzyme/Process | IC50 Value | Cell Type/System | Reference |
| PKC Isoform Inhibition | |||
| PKCα | 9 nM | in vitro kinase assay | [1][2] |
| PKCβI | 28 nM | in vitro kinase assay | [1][2] |
| PKCβII | 31 nM | in vitro kinase assay | [1] |
| PKCγ | 37 nM | in vitro kinase assay | [1] |
| PKCε | 108 nM | in vitro kinase assay | [1][2] |
| T-Cell Function Inhibition | |||
| T-Cell Activation & Proliferation | 30-150 nM | Peripheral human T-cells | [2] |
| Antigen-driven T-cell proliferation | Inhibited | Human T-cell clone | [1][5] |
| IL-2 induced T-cell proliferation | Not inhibited | Pre-stimulated human T-cells | [1][5] |
| IL-2 secretion | Inhibited | Stimulated peripheral human T-cells | [1] |
| IL-2 receptor expression | Inhibited | Stimulated peripheral human T-cells | [1] |
Signaling Pathways Modulated by this compound
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a process that triggers a cascade of intracellular signaling events. PKC plays a pivotal role in this cascade, particularly in the activation of transcription factors essential for the expression of genes involved in T-cell proliferation and effector functions, most notably Interleukin-2 (IL-2).[6][7]
This compound intervenes in this pathway by inhibiting PKC, thereby disrupting the downstream signaling to transcription factors such as NF-κB and AP-1.[6][7] This blockade prevents the transcription of the IL-2 gene, a critical cytokine for T-cell proliferation and differentiation.[6][8]
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on T-cell activation.
In Vitro T-Cell Proliferation Assay
Objective: To determine the effect of this compound on T-cell proliferation following stimulation.
Methodology:
-
T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Further purify T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Activate T-cells using one of the following methods:
-
Pharmacological Stimulation: Treat cells with a phorbol ester such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 1-10 ng/mL) in combination with a calcium ionophore like ionomycin (e.g., 200-500 ng/mL).[9]
-
Antibody-mediated Stimulation: Coat 96-well plates with an anti-CD3 antibody (e.g., 5-10 µg/mL). Add T-cells to the wells along with a soluble anti-CD28 antibody (e.g., 1-5 µg/mL).[9][10]
-
-
Inhibitor Treatment: Pre-incubate the T-cells with varying concentrations of this compound for 1-2 hours before adding the stimulation agents.
-
Proliferation Measurement: After 48-72 hours of incubation, assess T-cell proliferation using a standard method such as:
-
[³H]-Thymidine Incorporation Assay: Pulse the cells with [³H]-thymidine for the final 18 hours of culture and measure its incorporation into newly synthesized DNA.
-
CFSE Staining: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. Proliferation is measured by the dilution of the dye as assessed by flow cytometry.
-
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of T-cell proliferation.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of this compound on the production of IL-2 by activated T-cells.
Methodology:
-
Follow steps 1-4 of the T-Cell Proliferation Assay protocol.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the cell cultures and collect the supernatant.
-
ELISA: Measure the concentration of IL-2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-2 produced in the presence and absence of this compound to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protein kinase C signaling during T cell activation induces the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of distinct PKC gene products in T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. akadeum.com [akadeum.com]
Methodological & Application
Application Notes and Protocols for Bisindolylmaleimide XI in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It acts as an ATP-competitive inhibitor, targeting the catalytic domain of PKC isoforms.[3][4] This compound exhibits high selectivity for conventional PKC isoforms, particularly PKCα, making it a valuable tool for dissecting PKC-mediated signaling pathways in various cellular processes.[1][2][5] These application notes provide detailed protocols for the use of Bisindolylmaleimide XI in cell culture, including methods for assessing its effects on cell proliferation, apoptosis, and specific signaling pathways.
Mechanism of Action
Bisindolylmaleimide XI exerts its biological effects primarily through the inhibition of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular functions, including proliferation, differentiation, apoptosis, and inflammation.[6][7][8] By binding to the ATP-binding site of PKC, Bisindolylmaleimide XI prevents the phosphorylation of downstream substrates, thereby modulating the signaling cascades regulated by PKC.[3][4]
The selectivity of Bisindolylmaleimide XI for different PKC isoforms allows for more targeted studies compared to broader-spectrum kinase inhibitors.[1][5] It displays significantly higher affinity for conventional PKC isoforms (α, βI, βII, γ) compared to novel and atypical isoforms.[1][9]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Bisindolylmaleimide XI
| Target | IC50 (nM) | Reference |
| PKCα | 9 | [1] |
| PKCβI | 28 | [1] |
| PKCβII | 31 | [1] |
| PKCγ | 37 | [1] |
| PKCε | 108 | [1] |
Table 2: Cellular Activity of Bisindolylmaleimide XI (Ro 32-0432)
| Cell Line/Type | Assay | Concentration | Effect | Reference |
| Human T-cells | Proliferation | Not specified | Inhibition of IL-2 secretion and receptor expression | [1][10] |
| Retinal Progenitor Cells | Apoptosis | 1 µM | 21% decrease in apoptotic cells | [1] |
| JB6 Mouse Epidermal Cells | AP-1 Activation | 25-100 nM | Inhibition of silica-induced AP-1 activation | [5] |
| JB6 Mouse Epidermal Cells | MAPK Phosphorylation | 25-100 nM | Inhibition of silica-induced ERK and p38 phosphorylation | [5] |
| COLO205 Colon Cancer Cells | Colony Growth | 1 µM | Reversal of C1B5 peptide-induced growth attenuation | [11] |
| Human Lung Microvascular Endothelial Cells | Superoxide Production | Dose-dependent | Inhibition of PMA-induced Nox5-derived superoxide production | [12] |
Mandatory Visualization
Caption: General PKC Signaling Pathway and Inhibition by Bisindolylmaleimide XI.
Caption: General Experimental Workflow for Using Bisindolylmaleimide XI.
Experimental Protocols
Reagent Preparation
1.1. Stock Solution Preparation:
-
Bisindolylmaleimide XI hydrochloride is soluble in DMSO.[2]
-
To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 489.0 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions are stable for up to 4 months at -20°C.[13]
1.2. Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration just before use.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting range of 10 nM to 10 µM is suggested.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a general MTT assay protocol and should be optimized for your specific cell line.
2.1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bisindolylmaleimide XI stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
2.2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Bisindolylmaleimide XI in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted Bisindolylmaleimide XI solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest Bisindolylmaleimide XI concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
2.3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the Bisindolylmaleimide XI concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a general guideline for assessing apoptosis by flow cytometry.
3.1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bisindolylmaleimide XI stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
3.2. Procedure:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with various concentrations of Bisindolylmaleimide XI (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
3.3. Data Analysis:
-
Use the flow cytometry software to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression and phosphorylation following treatment with Bisindolylmaleimide XI.
4.1. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bisindolylmaleimide XI stock solution (10 mM in DMSO)
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against total and phosphorylated forms of downstream targets of PKC like MARCKS, ERK, or Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2. Procedure:
-
Seed cells and treat with Bisindolylmaleimide XI as described in the apoptosis assay protocol. A time course and dose-response experiment is recommended.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the protein extracts and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
4.3. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Concluding Remarks
Bisindolylmaleimide XI is a powerful research tool for investigating the roles of Protein Kinase C in cellular signaling. The protocols provided here offer a starting point for utilizing this inhibitor in various cell culture applications. It is crucial to optimize the experimental conditions, including concentration and incubation time, for each specific cell line and research question. Proper controls, including a vehicle control, are essential for accurate interpretation of the results. By carefully designing and executing experiments, researchers can effectively leverage Bisindolylmaleimide XI to gain valuable insights into the complex world of cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro-32-0432 [sigmaaldrich.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 13. Ro-32-0432 - CAS 145333-02-4 - Calbiochem | 557525 [merckmillipore.com]
Application Notes and Protocols: Bisindolylmaleimide XI Hydrochloride
Product: Bisindolylmaleimide XI Hydrochloride (Ro 32-0432) Molecular Formula: C₂₈H₂₈N₄O₂ · HCl Molecular Weight: 489.01 g/mol
Introduction
This compound, also known as Ro 32-0432, is a potent, cell-permeable, and highly selective inhibitor of Protein Kinase C (PKC).[1][2] It exhibits greater selectivity for conventional PKC isoforms such as PKCα and PKCβI over atypical isoforms like PKCε.[1][2][3] Due to its specificity, it is a valuable tool for investigating the roles of PKC in various signal transduction pathways, including those involved in T-cell activation, cardiac contractility, and cell proliferation and differentiation.[1][2] PKC isoforms are key regulators in major signaling cascades like the MAPK/ERK and PI3K/Akt pathways.
This document provides detailed guidelines on the recommended solvents for this compound, protocols for its preparation and use in common experimental settings, and a summary of its biological activity.
Solubility and Stock Solution Preparation
The solubility of this compound is critical for its effective use in in vitro and cell-based assays. The compound is supplied as a solid and must be dissolved in an appropriate solvent to prepare a concentrated stock solution, which can then be diluted to the final working concentration.
Recommended Solvents
This compound is soluble in organic solvents. The primary recommended solvent is Dimethyl Sulfoxide (DMSO).[4][5][6] Methanol is also a viable solvent.[1][6] Aqueous buffers are not recommended for preparing initial stock solutions due to the compound's low solubility in water.
Solubility Data
| Solvent | Solubility | Concentration & Conditions | Reference |
| DMSO | Soluble | 5 mg/mL with warming and sonication | [7] |
| Methanol | Soluble | Data not specified | [1] |
| Ethanol | Soluble | Data not specified for XI, but noted for Bisindolylmaleimide X | |
| Water | Insoluble | Not recommended for stock solutions | General Knowledge |
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock, weigh 4.89 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For 4.89 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and/or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[7] Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store aliquots at -20°C for long-term storage.[4][5] Once thawed for use, a stock solution is typically stable for up to 3 months. Avoid repeated freeze-thaw cycles.[8]
Experimental Protocols
Protocol 3.1: In Vitro PKC Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PKC isoform in vitro.
Materials:
-
Recombinant active PKC enzyme (e.g., PKCα)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound stock solution (10 mM in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (prepare fresh)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Reaction termination buffer (e.g., SDS-PAGE loading buffer or phosphoric acid for P81 paper)
-
Detection system (e.g., Phosphor-Imager for ³²P-ATP or specific antibody for phosphorylated substrate)
Procedure:
-
Prepare Working Solutions: Serially dilute the 10 mM this compound stock solution in kinase assay buffer to achieve a range of desired concentrations (e.g., 1 nM to 10 µM). Also prepare a vehicle control using the same final concentration of DMSO.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, recombinant PKC enzyme, and the specific substrate.
-
Initiate Inhibition: Aliquot the kinase reaction mix into separate tubes. Add the diluted Bisindolylmaleimide XI or vehicle control to each tube. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Start the Kinase Reaction: Initiate the phosphorylation reaction by adding ATP (and co-factors like PS/DAG) to each tube. The final ATP concentration should be close to its Km for the kinase, if known.
-
Incubation: Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the Reaction: Stop the reaction by adding a termination buffer.
-
Detection and Analysis: Analyze the substrate phosphorylation using an appropriate method (e.g., SDS-PAGE and autoradiography, ELISA, or spotting on P81 paper).[9] Quantify the results and calculate the IC₅₀ value for this compound.
Protocol 3.2: Inhibition of PKC in Cell Culture
This protocol describes how to treat cultured cells with this compound to study its effects on a cellular process mediated by PKC.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer for Western blotting, antibodies, etc.)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight, or as required by the specific experimental design.
-
Prepare Working Concentration: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 100 nM - 5 µM). A common working concentration range is 2-4 µM.[8] Prepare a vehicle control with an equivalent amount of DMSO.
-
Note: The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[8] The optimal incubation time will depend on the specific pathway and endpoint being measured.
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the planned downstream analysis, such as:
-
Western Blotting: Lyse the cells to extract proteins and analyze the phosphorylation status of known PKC substrates.
-
Cell Proliferation Assay: Measure cell viability or proliferation using assays like MTT or WST-1.
-
Gene Expression Analysis: Isolate RNA to study changes in the transcription of PKC target genes.
-
Visualizations
Signaling Pathway Diagram
Caption: PKC signaling pathway and the point of inhibition by Bisindolylmaleimide XI.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 98 (TLC), solid Ro 32-0432 [sigmaaldrich.com]
- 5. This compound 98 (TLC), solid Ro 32-0432 [sigmaaldrich.com]
- 6. This compound ≥98% (TLC), solid [sigmaaldrich.com]
- 7. Bisindolylmaleimide XI (hydrochloride) [145333-02-4] | ナミキ商事株式会社 [namiki-s.co.jp]
- 8. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Ro 32-0432 in In Vivo Animal Studies
Introduction
Ro 32-0432 is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1] It competitively binds to the ATP-binding site of PKC isoforms, showing a preference for conventional, calcium-dependent isoforms such as PKCα, PKCβI, PKCβII, and PKCγ over atypical isoforms like PKCε.[2] Its ability to be administered systemically and orally has made it a valuable tool for investigating the role of PKC in various physiological and pathological processes in in vivo animal models.[1] These notes provide a summary of its application in preclinical research, focusing on cardiovascular, inflammatory, and neurological studies.
Mechanism of Action
Ro 32-0432 primarily functions by inhibiting PKC, a family of serine-threonine kinases that are critical mediators of signal transduction.[3] In the heart, PKCα is the predominant conventional isoform.[4][5] Inhibition of PKCα by Ro 32-0432 has been shown to enhance cardiac contractility by modulating calcium cycling within the sarcoplasmic reticulum.[2][5] The compound also demonstrates significant anti-inflammatory properties by preventing T-cell activation and proliferation, a key process in many autoimmune and inflammatory diseases.[1]
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies using Ro 32-0432.
Table 1: In Vivo Efficacy and Dosage of Ro 32-0432
| Animal Model | Dosage | Administration Route | Study Focus | Key Findings |
| Lewis Rats | 1 mg/kg, every two days | Intraperitoneal (i.p.) | Experimental Autoimmune Myocarditis (EAM) | Reversed QRS duration prolongation from 22.4 ms to 18.5 ms; Increased QRS amplitude from 384.7 µV to 636.0 µV.[6] Reduced apoptosis by decreasing the Bax/Bcl-2 ratio.[4] |
| Wild-Type Mice | 22.5 µg/kg/min | Intravenous (i.v.) | Cardiac Contractility | Increased left ventricular +dP/dt by 1,520 mmHg/s.[2] |
| Mice | 10 mg/kg/day | Oral (p.o.) | Collagen-Induced Arthritis | Reduced T-cell infiltration in joints by 73%.[2] |
| AHH/R Rats | 10-50 mg/kg, single dose | Oral (p.o.) | Phorbol Ester-Induced Edema | Dose-dependently inhibited edema, demonstrating systemic efficacy. |
| Mice | 1 mg/kg | Intravenous (i.v.) | Vascular Leakage | Attenuated 2-methoxyestradiol-induced extravasation of Evans blue dye into lung tissue.[7] |
| Rats | 400 ng/0.4 µl | Microinjection (PAG) | Morphine Tolerance | Prevented the development of tolerance to morphine's antinociceptive effects.[8] |
Table 2: PKC Isoform Selectivity of Ro 32-0432
| PKC Isoform | Binding Affinity (Dissociation Constant, Kd) in Rats |
| PKCα | 9 nM[2] |
| PKCβI | 28 nM[2] |
| PKCβII | 31 nM[2] |
| PKCγ | 37 nM[2] |
| PKCε | 108 nM[2] |
Experimental Protocols
Protocol 1: General Preparation and Administration of Ro 32-0432
This protocol provides a general guideline for the preparation of Ro 32-0432 for in vivo use.
Materials:
-
Ro 32-0432 hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO)[2]
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
To prepare a stock solution (e.g., 3 mg/mL), dissolve the appropriate amount of Ro 32-0432 powder in pure DMSO.[4][6] Gentle warming may be required for complete dissolution.[2]
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the DMSO stock solution at -20°C for long-term stability.[2]
-
-
Working Solution for Intraperitoneal (i.p.) Injection:
-
Working Solution for Intravenous (i.v.) Injection:
-
For i.v. administration, the DMSO stock solution must be diluted to minimize toxicity.
-
Immediately before injection, dilute the DMSO stock solution with sterile saline. A 1:100 dilution (1 part DMSO stock to 99 parts saline) has been used successfully.[7]
-
The final injection volume should be appropriate for the animal model (e.g., up to 100 µL for a mouse tail vein injection).
-
Note: The solubility and stability of Ro 32-0432 in aqueous solutions are limited. Therefore, dilutions should be prepared fresh immediately prior to administration.[7]
Protocol 2: Ro 32-0432 Treatment in a Rat Model of Experimental Autoimmune Myocarditis (EAM)
This protocol is adapted from studies investigating the therapeutic potential of Ro 32-0432 in EAM.[4][6]
Animal Model:
-
Male Lewis rats (6-8 weeks old).[4]
Induction of EAM:
-
Prepare cardiac myosin from porcine hearts.
-
Create an emulsion containing 1 mg of cardiac myosin in an equal volume of Complete Freund's Adjuvant (CFA), supplemented with Mycobacterium tuberculosis H37RA (10 mg/mL).
-
On day 0, immunize each rat with a single subcutaneous injection of the emulsion into the footpads.[4]
-
The most severe inflammation period typically occurs around day 14.[6]
Treatment Protocol:
-
Beginning on day 14 post-immunization, administer Ro 32-0432 via intraperitoneal injection at a dosage of 1 mg/kg.[4][6]
-
Repeat the injection every two days until day 18 or as required by the experimental design.[4][6]
-
The control group should receive intraperitoneal injections of an equal volume of DMSO on the same schedule.[6]
Endpoint Analysis:
-
Electrocardiogram (ECG) measurements to assess QRS duration and amplitude.[6]
-
Histopathological analysis of heart tissue for inflammation.
-
Western blot analysis of heart tissue to measure levels of apoptosis markers (Bax, Bcl-2, cleaved caspase-3) and PKC activation markers (e.g., phosphorylated MARCKS).[4]
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 32-0432 hydrochloride (151342-35-7; 1781828-85-0) for sale [vulcanchem.com]
- 3. Inhibition of PKCα/β with ruboxistaurin antagonizes heart failure in pigs after myocardial infarction injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bisindolylmaleimide XI Hydrochloride in Cardiac Contractility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride, also known as Ro-31-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC). It exhibits notable selectivity for the classical PKC isoforms, particularly PKCα. In the context of cardiac physiology, the inhibition of PKCα has been demonstrated to enhance cardiac contractility, making this compound a valuable pharmacological tool for investigating the molecular mechanisms of heart function and for the preclinical assessment of novel inotropic agents. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo cardiac contractility studies.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding site within the catalytic domain of PKC isoforms. The inhibition of PKCα in cardiomyocytes leads to a cascade of events that ultimately enhances cardiac contractility. Specifically, the inhibition of PKCα leads to a decrease in the phosphorylation of its downstream targets, which modulates intracellular calcium cycling and myofilament sensitivity to calcium.
The primary mechanism involves the regulation of sarcoplasmic reticulum (SR) Ca2+ load. PKCα normally phosphorylates and activates Protein Phosphatase Inhibitor-1 (I-1). This leads to the dephosphorylation and activation of Protein Phosphatase 1 (PP1). Activated PP1, in turn, dephosphorylates phospholamban (PLN), a key regulator of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. Dephosphorylated PLN inhibits SERCA2a activity, reducing the uptake of Ca2+ into the SR. By inhibiting PKCα, this compound prevents this cascade, leading to a more phosphorylated state of PLN, enhanced SERCA2a activity, increased SR Ca2+ load, and consequently, greater Ca2+ release during excitation-contraction coupling, resulting in augmented cardiac muscle contraction.
Quantitative Data
The following tables summarize the inhibitory constants (IC50) of Bisindolylmaleimide XI and related compounds on various protein kinases and their observed effects on cardiac contractility parameters. Note that much of the detailed quantitative data comes from studies on the closely related compound Ro-31-8220.
| Compound | Kinase | IC50 (nM) | Assay Conditions | Reference |
| Ro-31-8220 | PKCα | 4 | in vitro kinase assay (50 µM ATP) | [1] |
| Ro-31-8220 | PKCε | 8 | in vitro kinase assay (50 µM ATP) | [1] |
| Ro-31-8220 | RSK1 | 200 | in vitro kinase assay (50 µM ATP) | [1] |
| Ro-31-8220 | RSK2 | 36 | in vitro kinase assay (50 µM ATP) | [1] |
| Ro-31-8220 | RSK3 | 5 | in vitro kinase assay (50 µM ATP) | [1] |
| Ro-31-8220 | PKCα | 150 | in vitro kinase assay (5 mM ATP) | [1] |
| Ro-31-8220 | PKCε | 140 | in vitro kinase assay (5 mM ATP) | [1] |
| Ro-31-8220 | RSK2 | 930 | in vitro kinase assay (5 mM ATP) | [1] |
| GF109203X (Bisindolylmaleimide I) | PKCα | 8 | in vitro kinase assay (50 µM ATP) | [1] |
| GF109203X (Bisindolylmaleimide I) | PKCε | 12 | in vitro kinase assay (50 µM ATP) | [1] |
| Experimental Model | Compound | Concentration/Dose | Parameter | Effect | Reference |
| Isolated Perfused Rabbit Hearts | Bisindolylmaleimide I | 1 µM | Recovery of Left Ventricular Developed Pressure (LVDP) after ischemia | Increased from 45±2% (control) to 73±7% | [2] |
| In Situ Rabbit Myocardium | Bisindolylmaleimide I | 0.05 mg/kg, i.v. | Infarct size | Reduced by ~50% | [2] |
| Adult Rat Ventricular Myocytes (ARVM) | Ro-31-8220 | ≥ 1 µM | PMA-induced PKC activity | Significantly inhibited | [3] |
| Wildtype Mice | Ro-32-0432 | 8 x 10-8 µg/ml (infusion) | Cardiac Contractility | Significantly increased | [4] |
Experimental Protocols
In Vitro Study: Contractility of Isolated Adult Rat Ventricular Myocytes
This protocol describes the isolation of adult rat ventricular myocytes and the subsequent measurement of their contractility in the presence of this compound.
Materials:
-
Reagents: this compound, Collagenase Type II, Protease Type XIV, Bovine Serum Albumin (BSA), M199 medium, penicillin-streptomycin, insulin, L-carnitine, creatine, taurine, Ca2+-free Tyrode's solution, Tyrode's solution with varying Ca2+ concentrations.
-
Equipment: Langendorff perfusion system, water bath, peristaltic pump, surgical instruments, cell culture dishes, inverted microscope with a video-based edge detection system and calcium imaging capabilities (e.g., Fura-2 AM).
Protocol:
-
Cardiomyocyte Isolation:
-
Anesthetize an adult rat (e.g., Sprague-Dawley, 250-300g) and excise the heart.
-
Immediately cannulate the aorta on a Langendorff apparatus and perfuse with Ca2+-free Tyrode's solution to wash out blood.
-
Switch to perfusion with a digestion solution containing Collagenase Type II and Protease Type XIV.
-
After the heart becomes flaccid, remove it from the apparatus, mince the ventricular tissue, and gently triturate to release individual myocytes.
-
Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.8 mM.
-
-
Contractility Measurement:
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in Tyrode's solution containing 1.8 mM Ca2+. A dose-response curve is recommended (e.g., 10 nM to 10 µM).
-
Incubate the myocytes with the compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes).
-
Place the coverslip on the stage of an inverted microscope equipped for contractility and calcium measurements.
-
Electrically stimulate the myocytes at a physiological frequency (e.g., 1 Hz).
-
Record cell shortening (as a percentage of resting cell length, i.e., fractional shortening) and intracellular Ca2+ transients.
-
Analyze the data to determine the effects on contractility amplitude, and kinetics of contraction and relaxation.
-
In Vivo Study: Echocardiographic Assessment of Cardiac Function in Mice
This protocol outlines the procedure for assessing the in vivo effects of this compound on cardiac function in mice using echocardiography.
Materials:
-
Reagents: this compound, sterile saline, vehicle solution (e.g., DMSO, saline with solubilizing agents).
-
Equipment: High-frequency ultrasound system with a cardiac probe, animal anesthesia system, heated platform with ECG monitoring, surgical tools for injection.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using a regimen that has minimal impact on cardiac function (e.g., isoflurane).
-
Maintain the mouse's body temperature at 37°C using a heated platform.
-
Monitor the heart rate via ECG; aim for a stable physiological rate.
-
-
Echocardiography:
-
Acquire baseline M-mode and B-mode echocardiographic images from the parasternal long- and short-axis views.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection). The dose should be determined from pilot studies (a starting point could be in the range of 0.1-1 mg/kg).
-
Acquire post-administration echocardiographic images at various time points (e.g., 15, 30, and 60 minutes) to assess the time course of the drug's effect.
-
Analyze the images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate fractional shortening (FS = [(LVIDd - LVIDs) / LVIDd] x 100) and ejection fraction (EF).
-
Off-Target Effects and Other Considerations
-
Kinase Selectivity: While Bisindolylmaleimide XI is a potent PKC inhibitor, it can also inhibit other kinases, particularly at higher concentrations. For example, the related compound Ro-31-8220 has been shown to inhibit p90 ribosomal S6 kinase (RSK) isoforms.[1] It is crucial to use the lowest effective concentration to minimize off-target effects and to consider including control experiments to rule out the involvement of other signaling pathways.
-
Ion Channel Effects: Some studies have reported that bisindolylmaleimides can directly affect ion channels independent of their PKC inhibitory activity. For instance, Bisindolylmaleimide I has been shown to inhibit voltage-dependent K+ channels and L-type Ca2+ channels in vascular smooth muscle and cardiac cells, respectively.[2][4] These potential off-target effects should be considered when interpreting results, especially those related to electrophysiology and calcium handling.
-
Solubility and Stability: this compound is soluble in DMSO and methanol. Prepare fresh stock solutions and dilute them in the appropriate aqueous buffer immediately before use to avoid precipitation. Protect solutions from light.
-
In Vivo Considerations: The in vivo efficacy of Bisindolylmaleimide XI will depend on its pharmacokinetics and pharmacodynamics, including membrane permeability, metabolism, and tissue distribution. The optimal dose and route of administration may need to be determined empirically for each experimental model.[4]
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PKCα in cardiac contractility and to explore its potential as a modulator of cardiac function.
References
- 1. Echocardiography protocol: A tool for infrequently used parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory effect of BIM (I) on L-type Ca²⁺ channels in rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of action of bisindolylmaleimide protein kinase C inhibitors: do they inhibit the 70kDa ribosomal S6 kinase in cardiac myocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The protein kinase C inhibitor, bisindolylmaleimide (I), inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bisindolylmaleimide XI in Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC). Its high affinity for conventional PKC isoforms makes it a valuable tool for investigating the role of PKC signaling in various cellular processes, particularly in the context of inflammation. This document provides detailed application notes and experimental protocols for the use of Bisindolylmaleimide XI in inflammation research.
Mechanism of Action
Bisindolylmaleimide XI exerts its inhibitory effects by competing with ATP for the binding site on the catalytic domain of PKC. It displays marked selectivity for conventional (calcium-dependent) PKC isoforms, such as PKCα, PKCβI, PKCβII, and PKCγ, over novel and atypical PKC isoforms.[1] This selectivity allows for the targeted dissection of PKC-mediated signaling pathways in inflammatory responses. By inhibiting PKC, Bisindolylmaleimide XI can modulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to the expression of pro-inflammatory genes.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of Bisindolylmaleimide XI against various kinases is summarized in the tables below. This data is crucial for determining appropriate working concentrations in experimental setups.
Table 1: Inhibitory Activity (IC50) of Bisindolylmaleimide XI against PKC Isoforms
| Kinase Isoform | IC50 (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Data sourced from references[1].
Table 2: Inhibitory Activity of Bisindolylmaleimide XI in Cellular Assays
| Cellular Process | Cell Type | IC50 |
| T-cell Activation & Proliferation | Human T-cells | 30 - 150 nM |
| Phorbol Ester-Induced Edema | Rats | Orally active |
| Adjuvant-Induced Arthritis | Rats | Orally active |
Data sourced from references[2].
Signaling Pathways and Experimental Workflows
PKC-Mediated Inflammatory Signaling Pathway
Bisindolylmaleimide XI targets PKC, a key node in inflammatory signaling. Upon activation by upstream signals like those from T-cell receptors (TCR) or cytokine receptors, PKC phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes, including cytokines like IL-2. Bisindolylmaleimide XI blocks this cascade at the level of PKC.
References
Application Notes and Protocols for Bisindolylmaleimide XI Hydrochloride in T-Cell Proliferation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective cell-permeable inhibitor of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that plays a crucial role in various cellular signaling pathways, including those governing T-lymphocyte activation and proliferation.[2][3] Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC is activated downstream, leading to the activation of transcription factors that drive the expression of genes essential for T-cell proliferation, such as Interleukin-2 (IL-2) and its receptor.[4][5] By targeting PKC, this compound serves as a valuable tool for studying and potentially controlling T-cell-mediated immune responses. These application notes provide a comprehensive protocol for utilizing this compound to inhibit T-cell proliferation in vitro.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various PKC isoforms and in T-cell proliferation assays. The following table summarizes the key quantitative data.
| Target | IC50 Value | Cell Type/Assay Condition | Reference |
| PKCα | 9 nM | In vitro kinase assay | [1][4][6] |
| PKCβI | 28 nM | In vitro kinase assay | [1][4][6] |
| PKCβII | 31 nM | In vitro kinase assay | [1][4][6] |
| PKCγ | 37 nM | In vitro kinase assay | [1][4][6] |
| PKCε | 108 nM | In vitro kinase assay | [1][4][6] |
| T-Cell Proliferation | 30-150 nM | Human T-cells | [1] |
| IL-2 Secretion | Inhibition observed | Human T-cells stimulated with phorbol ester and PHA or anti-CD3 | [4] |
| IL-2 Receptor Expression | Inhibition observed | Human T-cells stimulated with phorbol ester and PHA or anti-CD3 | [4] |
Signaling Pathway Inhibition
This compound exerts its inhibitory effect on T-cell proliferation by blocking the T-cell receptor (TCR) signaling cascade at the level of Protein Kinase C (PKC). The diagram below illustrates the simplified signaling pathway and the point of inhibition.
Experimental Protocols
The following are detailed protocols for the inhibition of T-cell proliferation using this compound.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. A 4°C storage for up to two weeks in DMSO is also reported.[7]
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guideline for the isolation of PBMCs, which contain T-cells.
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible. Carefully aspirate this layer and transfer it to a new conical tube.
-
Washing: Wash the isolated PBMCs with PBS or cell culture medium and centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.
-
Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine) and perform a cell count to determine the cell concentration and viability (e.g., using a hemocytometer and trypan blue).
T-Cell Proliferation Assay (CFSE-based)
This assay measures T-cell proliferation by the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
Experimental Workflow Diagram
Protocol Steps:
-
CFSE Labeling:
-
Resuspend isolated PBMCs in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium and seed them into a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 10 nM to 1 µM is recommended to capture the IC50 range of 30-150 nM.
-
Include a DMSO vehicle control (at the same final concentration as the highest inhibitor dose).
-
Add the diluted inhibitor or vehicle to the appropriate wells.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) or a mitogen like Phytohemagglutinin (PHA) (e.g., 5 µg/mL).
-
Include unstimulated control wells (with and without inhibitor) to assess baseline fluorescence and inhibitor cytotoxicity.
-
-
Incubation: Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
(Optional) Stain the cells with a fluorescently labeled antibody against a T-cell marker like CD3 to specifically gate on the T-cell population.
-
Wash the cells and resuspend them in FACS buffer (PBS with 1-2% FBS).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell, CD3+ population and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
T-Cell Proliferation Assay (MTT-based)
This colorimetric assay measures cell proliferation based on the metabolic activity of viable cells.
-
Cell Seeding: Seed isolated PBMCs into a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Inhibitor Treatment and Stimulation: Follow steps 3 and 4 from the CFSE-based protocol.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated, vehicle-treated control.
Conclusion
This compound is a valuable research tool for the targeted inhibition of T-cell proliferation through its potent antagonism of PKC. The protocols outlined above provide a framework for investigating the immunomodulatory effects of this compound. Researchers should optimize cell densities, inhibitor concentrations, and incubation times for their specific experimental systems. Careful consideration of appropriate controls is essential for the accurate interpretation of results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Western Blot Analysis Following Bisindolylmaleimide XI Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI (also known as Ro 31-0432) is a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It exhibits selectivity for certain PKC isoforms, making it a valuable tool for dissecting PKC-mediated signaling pathways.[1][2] Western blotting is a fundamental technique used to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, following treatment with kinase inhibitors like Bisindolylmaleimide XI. This document provides a detailed protocol for performing Western blot analysis on cell lysates after treatment with Bisindolylmaleimide XI, along with data presentation guidelines and diagrams of the relevant signaling pathway and experimental workflow.
Bisindolylmaleimides, including Bisindolylmaleimide XI, primarily function by competing with ATP for the kinase domain's binding site.[3][4] This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various cellular processes. While highly potent against PKC, it's important to note that some bisindolylmaleimides can exhibit off-target effects on other kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[1][3] Therefore, careful experimental design and data interpretation are crucial.
Data Presentation
Quantitative analysis of Western blots is essential for determining the efficacy and specificity of Bisindolylmaleimide XI treatment. Densitometry is used to measure the intensity of the protein bands, and the results should be normalized to a loading control (e.g., a housekeeping protein or total protein stain) to account for variations in sample loading.[5][6] The following table summarizes the inhibitory concentrations (IC50) of Bisindolylmaleimide XI and related compounds on various kinases, providing a reference for expected efficacy.
| Compound | Target Kinase | IC50 (nM) | Notes |
| Bisindolylmaleimide XI | PKCα | 9 | 10-fold greater selectivity over PKCε.[1][2] |
| PKCβI | 28 | 4-fold greater selectivity over PKCε.[1][2] | |
| PKCε | 108 | Ca2+-independent isoform.[1][2] | |
| GRK2 | 29,000 | Also inhibits other G protein-coupled receptor kinases.[2] | |
| GRK5 | 3,600 | ||
| GRK6 | 16,000 | ||
| Bisindolylmaleimide I (GF 109203X) | PKCα | 8 | Potent inhibitor of classical and novel PKC isoforms.[1] |
| PKCε | 12 | ||
| RSK1 | 610 | Also inhibits p90RSK isoforms.[1] | |
| RSK2 | 310 | ||
| RSK3 | 120 | ||
| GSK-3 (in vitro, cell lysates) | 360 | Potent inhibitor of GSK-3.[3] | |
| GSK-3 (in vitro, immunoprecipitates) | 170-190 | ||
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 4 | Potent inhibitor of classical and novel PKC isoforms.[1] |
| PKCε | 8 | ||
| RSK1 | 200 | Also inhibits p90RSK isoforms.[1] | |
| RSK2 | 36 | ||
| RSK3 | 5 | ||
| GSK-3 (in vitro, cell lysates) | 6.8 | More potent inhibitor of GSK-3 than Bisindolylmaleimide I.[3] | |
| GSK-3 (in vitro, immunoprecipitates) | 2.8 | ||
| Bisindolylmaleimide IV | PKC | 100 - 550 | Potent, cell-permeable PKC inhibitor.[7] |
| PKA | 2,000 - 11,800 | Also inhibits PKA.[7] |
Signaling Pathway
Bisindolylmaleimide XI primarily targets the Protein Kinase C (PKC) family of serine/threonine kinases. PKC isoforms are key components of signal transduction pathways that regulate a multitude of cellular functions, including proliferation, differentiation, and apoptosis. Downstream of PKC, several signaling cascades can be affected, such as the MAPK/ERK pathway. The following diagram illustrates a simplified signaling pathway involving PKC and the point of inhibition by Bisindolylmaleimide XI.
Caption: Simplified PKC signaling pathway and inhibition by Bisindolylmaleimide XI.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot experiment after treating cells with Bisindolylmaleimide XI.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisindolylmaleimide XI hydrochloride, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]
- 7. Bisindolylmaleimide IV, PKC inhibitor (CAS 119139-23-0) | Abcam [abcam.com]
Application Note: Determination of IC50 Values for Bisindolylmaleimide XI Against Protein Kinase C (PKC) Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways. Dysregulation of PKC activity is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, characterizing the inhibitory profile of compounds like Bisindolylmaleimide XI against different PKC isoforms is a critical step in drug discovery and development. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Bisindolylmaleimide XI against various PKC isoforms, along with relevant signaling pathway context.
Data Presentation: IC50 Values of Bisindolylmaleimide XI
The inhibitory potency of Bisindolylmaleimide XI varies across different PKC isoforms. The compound generally shows higher selectivity for conventional PKC isoforms. A summary of reported IC50 values is presented below.
| PKC Isoform | IC50 (nM) |
| PKCα | 9 |
| PKCβI | 28 |
| PKCβII | 31 |
| PKCγ | 37 |
| PKCε | 108 |
Note: These values are compiled from multiple sources and may vary depending on experimental conditions.[1][2][3][4][5][6][7]
Experimental Protocols
This section outlines a general protocol for an in vitro kinase assay to determine the IC50 of Bisindolylmaleimide XI against a specific PKC isoform. This protocol is based on the principle of measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Materials and Reagents
-
Purified, active PKC isoforms (e.g., PKCα, PKCβI, PKCβII, PKCγ, PKCε)
-
Bisindolylmaleimide XI
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP (or fluorescently labeled ATP analog for non-radioactive methods)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Lipid Activator Solution (e.g., Phosphatidylserine and Diacylglycerol)
-
ATP Solution
-
Stop Solution (e.g., 75 mM phosphoric acid for radioactive assays, or EDTA for non-radioactive assays)
-
P81 phosphocellulose paper (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
-
Microcentrifuge tubes
-
96-well plates
-
DMSO (for dissolving the inhibitor)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of Bisindolylmaleimide XI.
Step-by-Step Protocol
-
Preparation of Bisindolylmaleimide XI Dilutions:
-
Prepare a stock solution of Bisindolylmaleimide XI in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).
-
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the lipid activator.
-
Aliquot the master mix into individual reaction tubes or wells of a 96-well plate.
-
Add a small volume (e.g., 1 µL) of each Bisindolylmaleimide XI dilution to the respective tubes/wells. Include a control with DMSO only (no inhibitor).
-
-
Initiation and Incubation of the Kinase Reaction:
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each tube/well.
-
Gently mix and incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
For radioactive assays, stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Immerse the P81 papers in a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP. Wash several times.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
For non-radioactive assays, stop the reaction with a solution containing EDTA and measure the fluorescence signal according to the assay kit's instructions.
-
-
Data Analysis and IC50 Calculation:
-
Determine the percentage of kinase activity for each inhibitor concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
PKC Signaling Pathway Context
Bisindolylmaleimide XI exerts its effect by inhibiting PKC, a key component of a major signaling pathway. The activation of conventional and novel PKC isoforms is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG directly recruits and activates PKC at the cell membrane. Conventional PKC isoforms also require an increase in intracellular calcium (Ca²⁺), stimulated by IP₃, for their activation. Once active, PKC phosphorylates a wide array of downstream target proteins, regulating numerous cellular processes.
Simplified PKC Signaling Pathway Diagram
Caption: Simplified overview of the Protein Kinase C (PKC) signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. courses.edx.org [courses.edx.org]
Application Notes and Protocols: Bisindolylmaleimide XI Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3][4][5] Its selectivity for certain PKC isoforms makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of PKC signaling pathways. These pathways are implicated in a multitude of cellular processes, including proliferation, differentiation, and apoptosis, and their dysregulation is associated with various diseases such as cancer and inflammatory conditions.[4] This document provides detailed application notes and protocols for the effective use of this compound in HTS settings.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PKC. It exhibits greater selectivity for the conventional PKC isoforms (α, βI, βII, γ) over the novel, calcium-independent isoform PKCε.[1][2][3][4] By inhibiting PKC, Bisindolylmaleimide XI can prevent the phosphorylation of downstream substrates, thereby modulating signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[4] This inhibitory action has been shown to prevent T-cell activation and proliferation, highlighting its potential in studying and targeting inflammatory responses.[4][5]
Data Presentation
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is essential for designing experiments and interpreting results in HTS campaigns.
| Target Kinase | IC50 Value |
| PKCα | 9 nM[1][2][3][4] |
| PKCβI | 28 nM[1][2][3][4] |
| PKCβII | 31 nM[1][2] |
| PKCγ | 37 nM[1][2] |
| PKCε | 108 nM[1][2][3][4] |
| GRK2 | 29 µM[4] |
| GRK5 | 3.6 µM[4] |
| GRK6 | 16 µM[4] |
| T-cell Activation/Proliferation | 30-150 nM[4][5] |
Signaling Pathway
The following diagram illustrates the central role of PKC in major signaling pathways and the point of inhibition by this compound.
Experimental Protocols
A typical high-throughput screening workflow to identify PKC inhibitors using this compound as a positive control is detailed below. This protocol is based on a generic biochemical kinase assay format, such as a fluorescence-based ADP detection assay.
Detailed Methodologies
Objective: To identify novel inhibitors of a specific PKC isoform from a compound library using a high-throughput biochemical assay.
Materials:
-
Compound Library: Typically dissolved in DMSO.
-
This compound: Positive control, prepared in DMSO.
-
PKC Enzyme: Recombinant human PKC isoform of interest.
-
Kinase Substrate: A specific peptide or protein substrate for the PKC isoform.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Containing necessary salts and cofactors (e.g., MgCl2, CaCl2, DTT).
-
ADP Detection Kit: A commercial kit that measures ADP production, often through a coupled enzyme reaction leading to a fluorescent or luminescent signal.
-
384-well Assay Plates: Low-volume, black plates are recommended for fluorescence assays to minimize background.
-
Liquid Handling Instrumentation: For accurate dispensing of small volumes.
-
Plate Reader: Capable of measuring the appropriate signal (e.g., fluorescence intensity).
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a 384-well plate.
-
In designated control wells, dispense 50 nL of this compound (positive control, final concentration of 1 µM).
-
In other control wells, dispense 50 nL of DMSO (negative control, 0% inhibition).
-
-
Kinase Reaction Preparation:
-
Prepare a master mix of the kinase reaction components in assay buffer. The final concentrations in a 10 µL reaction volume may be, for example:
-
PKC enzyme (e.g., 5 ng/µL)
-
Substrate (e.g., 10 µM)
-
ATP (concentration at or near the Km for the specific kinase)
-
-
Dispense 5 µL of the kinase reaction master mix into each well of the assay plate containing the pre-spotted compounds and controls.
-
-
Kinase Reaction Incubation:
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Prepare the ADP detection reagent according to the manufacturer's instructions.
-
Add 5 µL of the detection reagent to each well of the assay plate.
-
Incubate the plates at room temperature for the time specified by the detection kit manufacturer (e.g., 30 minutes) to allow the detection reaction to proceed.
-
-
Data Acquisition:
-
Read the plates using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Assess Assay Quality:
-
Calculate the Z'-factor to determine the robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|
-
-
Hit Identification:
-
Set a threshold for hit selection (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). Compounds that meet this criterion are considered primary hits and are selected for further validation and dose-response studies.
-
-
Conclusion
This compound is an indispensable tool for researchers engaged in HTS for the discovery of novel PKC inhibitors. Its well-characterized potency and selectivity provide a reliable benchmark for assay performance and data validation. The protocols and data presented herein offer a comprehensive guide for the effective application of this compound in drug discovery and chemical biology research.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with Bisindolylmaleimide XI Hydrochloride in PBS
Researchers and drug development professionals frequently encounter difficulties when preparing solutions of Bisindolylmaleimide XI hydrochloride, a potent and selective protein kinase C (PKC) inhibitor, in Phosphate-Buffered Saline (PBS). This technical guide provides a comprehensive resource for troubleshooting common solubility issues, offering detailed protocols and insights to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers like PBS?
Q2: What are the recommended solvents for creating a stock solution of this compound?
The recommended solvents for creating a stock solution are dimethyl sulfoxide (DMSO) and methanol.[2] Commercial suppliers suggest dissolving this compound in DMSO at concentrations ranging from 5 mg/mL to 10 mM, which may require warming and sonication to achieve complete dissolution.[3][4]
Q3: Can I directly add my DMSO stock solution to my aqueous experimental medium?
Yes, this is the standard procedure. However, it is crucial to ensure that the final concentration of DMSO in your aqueous medium (e.g., cell culture media or PBS) is kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects or interfere with experimental results. The low solubility in aqueous buffers means that the compound may precipitate out of solution when the DMSO stock is diluted into the final aqueous medium.
Q4: Why is my this compound precipitating when I dilute my DMSO stock in PBS?
This is a common issue stemming from the compound's poor aqueous solubility. When the high-concentration DMSO stock is introduced into the aqueous environment of PBS, the compound is no longer in its preferred solvent and comes out of solution. The troubleshooting guide below provides strategies to mitigate this problem.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock solution in PBS.
This is the most frequent challenge encountered by researchers. The following steps provide a systematic approach to resolving this issue.
1. Optimize the Dilution Process:
-
Rapid Agitation: When adding the DMSO stock to PBS, ensure the PBS is being vortexed or stirred vigorously. This rapid mixing can help to disperse the compound quickly and delay precipitation.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of PBS, and then add this intermediate solution to the final volume.
-
Temperature Considerations: While warming can aid in dissolving the initial stock in DMSO[4], the temperature of the PBS upon dilution can also play a role. Experiment with diluting into PBS at room temperature versus 37°C, as temperature can influence solubility.
2. Reduce the Final Concentration:
-
The final working concentration of this compound in your experiment may be too high for its solubility limit in the final aqueous buffer. If your experimental design allows, try lowering the final concentration.
3. Incorporate a Surfactant or Co-solvent:
-
For in vitro assays where the presence of a mild detergent is acceptable, consider the inclusion of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your PBS solution at a low concentration (e.g., 0.01-0.1%). These can help to maintain the compound's solubility.
-
The use of a co-solvent system can also be beneficial. For example, a formulation containing PEG300 and Tween® 80 has been described for a similar compound, Bisindolylmaleimide I.[5]
4. Prepare a Fresh Working Solution Immediately Before Use:
-
Due to potential stability issues and precipitation over time in aqueous solutions, it is best practice to prepare the final working solution of this compound in PBS immediately before it is needed for your experiment.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and a related compound.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 5 mg/mL[4] | Requires sonication and warming. |
| DMSO | Soluble to 10 mM[3] | May require warming. | |
| Methanol | Soluble[2] | --- | |
| Bisindolylmaleimide I hydrochloride | DMSO | 16 mg/mL[1] | --- |
| DMF | 10 mg/mL[1] | --- | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] | Indicates low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Calculate the required mass: The molecular weight of this compound is 489.0 g/mol .[2] To prepare a 10 mM solution, weigh out 4.89 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Aid Dissolution: If the compound does not dissolve completely at room temperature, warm the solution briefly to 37°C and vortex. Sonication in a water bath for 5-10 minutes can also be effective.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]
Protocol 2: Preparation of a Working Solution in PBS from a DMSO Stock
-
Pre-warm the PBS: If your experiment is at a physiological temperature, warm your sterile PBS to 37°C.
-
Vortexing: Place the required volume of PBS in a sterile tube and begin vortexing at a medium speed.
-
Dilution: While the PBS is vortexing, add the required volume of the DMSO stock solution dropwise to the vortex. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of PBS.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizing Signaling Pathways and Workflows
To further aid in understanding the experimental context and troubleshooting logic, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation of Bisindolylmaleimide XI.
Caption: Simplified PKC signaling pathway showing the inhibitory action of Bisindolylmaleimide XI.
References
Technical Support Center: Bisindolylmaleimide XI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisindolylmaleimide XI. The information is designed to address common challenges, particularly those related to the compound's solubility.
Troubleshooting Guide
Issue: Precipitate forms when diluting my Bisindolylmaleimide XI stock solution in aqueous buffer.
Possible Cause & Solution:
-
Rapid Change in Solvent Polarity: Bisindolylmaleimide XI is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the abrupt change in polarity can cause the compound to precipitate.
-
Recommended Action: Perform a stepwise dilution. First, dilute the concentrated DMSO stock solution with an intermediate, water-miscible co-solvent such as PEG300 or ethanol. Subsequently, add this intermediate solution dropwise to the stirred aqueous buffer. This gradual change in solvent composition can help maintain solubility.
-
-
Final DMSO Concentration Too Low: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain the solubility of hydrophobic compounds in the final working solution.
-
Recommended Action: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
-
pH of the Aqueous Buffer: The solubility of Bisindolylmaleimide XI may be pH-dependent.
-
Recommended Action: Investigate the effect of pH on the solubility of your compound. For weakly basic compounds, a slightly acidic pH may improve solubility.[2] Conversely, for weakly acidic compounds, a more alkaline pH might be beneficial. It is important to consider the stability of the compound at different pH values.[3][4]
-
Issue: My Bisindolylmaleimide XI powder is difficult to dissolve in the initial solvent.
Possible Cause & Solution:
-
Insufficient Solvent Volume or Inappropriate Solvent: The amount of solvent may be insufficient for the quantity of the compound, or a more suitable solvent may be required.
-
Moisture in the Solvent: The presence of water in hygroscopic solvents like DMSO can reduce the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of Bisindolylmaleimide XI?
A1: Bisindolylmaleimide XI is soluble in DMSO and Methanol.[5][6] For cell-based assays, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
Q2: What is the maximum recommended concentration for a Bisindolylmaleimide XI stock solution in DMSO?
A2: Bisindolylmaleimide XI is soluble in DMSO up to 10 mM with warming. For a structurally similar compound, Bisindolylmaleimide I, a solubility of up to 82 mg/mL in DMSO has been reported.[8]
Q3: How should I store my Bisindolylmaleimide XI stock solution?
A3: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can I improve the aqueous solubility of Bisindolylmaleimide XI for my experiments?
A4: Yes, several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like Bisindolylmaleimide XI. These include the use of co-solvents, pH adjustment, and complexation with cyclodextrins. Detailed protocols for some of these methods are provided below.
Q5: Are there any in vivo formulation strategies for Bisindolylmaleimide XI?
A5: While specific in vivo formulation data for Bisindolylmaleimide XI is limited, strategies used for structurally similar bisindolylmaleimides can be adapted. A common approach involves preparing a stock solution in DMSO and then diluting it with a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80.[7][8][9] Another strategy involves the use of cyclodextrins, such as SBE-β-CD, to form a clear solution suitable for in vivo administration.[7]
Quantitative Solubility Data
The following tables summarize the available solubility data for Bisindolylmaleimide XI and structurally similar compounds. This data can be used as a reference when preparing solutions.
Table 1: Solubility of Bisindolylmaleimide XI
| Solvent | Solubility | Reference |
| DMSO | Soluble (up to 10 mM with warming) | |
| Methanol | Soluble | [5][6] |
Table 2: Solubility of Structurally Similar Bisindolylmaleimides
| Compound | Solvent | Solubility | Reference |
| Bisindolylmaleimide I | DMSO | 82 mg/mL | [8] |
| Bisindolylmaleimide IX | DMSO | ~20 mg/mL | [5] |
| Bisindolylmaleimide IX | DMF | ~25 mg/mL | [5] |
| Bisindolylmaleimide IX | 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a Bisindolylmaleimide XI Stock Solution in DMSO
-
Weigh the desired amount of Bisindolylmaleimide XI powder in a sterile microcentrifuge tube.
-
Calculate the volume of fresh, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Improving Aqueous Solubility using a Co-solvent System
This protocol is adapted from methods used for similar bisindolylmaleimide compounds.[7][8]
-
Prepare a high-concentration stock solution of Bisindolylmaleimide XI in DMSO (e.g., 10 mg/mL).
-
In a separate sterile tube, add the required volume of a co-solvent such as PEG300.
-
Slowly add the DMSO stock solution to the PEG300 while vortexing to mix thoroughly.
-
Add a surfactant, such as Tween-80, to the mixture and vortex until a clear solution is obtained.
-
Finally, add the aqueous buffer or saline dropwise to the mixture while continuously vortexing to reach the final desired concentration. The final solution should be clear.
Protocol 3: Improving Aqueous Solubility using Cyclodextrin Complexation
This protocol is based on a method for a similar compound using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[7]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a high-concentration stock solution of Bisindolylmaleimide XI in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the desired volume of the 20% SBE-β-CD in saline solution.
-
Slowly add the DMSO stock solution to the SBE-β-CD solution while vortexing.
-
Use sonication to aid in the formation of a clear solution.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Workflow for selecting a solubility enhancement method.
Caption: Simplified signaling pathway showing the inhibitory action of Bisindolylmaleimide XI on PKC.
References
- 1. biotech.aiijournal.com [biotech.aiijournal.com]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisindolylmaleimide IX: A novel anti-SARS-CoV2 agent targeting viral main protease 3CLpro demonstrated by virtual screening pipeline and in-vitro validation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of a Formulation and In Vitro Evaluation of a Pulmonary Drug Delivery System for a Novel Janus Kinase (JAK) Inhibitor, CPL409116 - PMC [pmc.ncbi.nlm.nih.gov]
Bisindolylmaleimide XI Hydrochloride Technical Support Center
Welcome to the technical support center for Bisindolylmaleimide XI hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent PKC inhibitor effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solution stability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound powder won't dissolve in aqueous buffers. What should I do?
A1: this compound has low solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO or methanol to create a concentrated stock solution.[1] This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. For example, a 10 mM stock solution can be prepared in DMSO.[2]
Q2: I observed precipitation in my stock solution after storing it at -20°C. Is the compound degraded?
A2: Precipitation upon freezing is common for concentrated stock solutions and does not necessarily indicate degradation. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. To avoid repeated freeze-thaw cycles which can affect the compound's potency, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[3]
Q3: How long can I store the stock solution of this compound?
A3: The stability of the stock solution depends on the storage temperature. For optimal stability, it is recommended to store aliquots at -80°C, where they can be stable for up to 6 months. If stored at -20°C, the solution should be used within 1 month.[3][4] Always protect the solution from light.
Q4: I am not observing the expected inhibition of PKC in my cell-based assay. What are the possible reasons?
A4: There could be several reasons for a lack of inhibitory effect:
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Incorrect Concentration: The effective concentration in cellular assays is typically higher than the in vitro IC50 values due to cell permeability and other factors. The IC50 for PKC in cellular assays can range from 0.2-2 µM.[5] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Instability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3] Consider preparing a fresh stock solution.
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Cellular Factors: The specific PKC isoform(s) present in your cell line and their level of activation can influence the inhibitor's effectiveness. Bisindolylmaleimide XI has different potencies for various PKC isoforms.[2][3][6]
-
Off-Target Effects: At higher concentrations, bisindolylmaleimides can inhibit other kinases, which might complicate the interpretation of your results.[6]
Q5: What is the recommended working concentration for this compound in a cell-based experiment?
A5: The optimal working concentration can vary depending on the cell type and the specific biological question. A typical starting point for cell-based assays is in the range of 1-10 µM.[7] It is always advisable to perform a dose-response curve to determine the most effective concentration for your experiment.
Solution Stability and Storage
Proper storage and handling are crucial for maintaining the activity of this compound.
| Form | Solvent | Storage Temperature | Stability | Notes |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | Store desiccated and protected from light.[1][8] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3][4] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3][4] |
| Stock Solution | Methanol | -20°C | Data not specified | General recommendation is to use promptly. |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble[1][9] | Can be prepared up to 10 mM with warming.[2] |
| Methanol | Soluble[1] | |
| Water | Low | An enhanced water-soluble form is available from some suppliers.[7] |
Experimental Protocols
Below are generalized protocols for common experiments using this compound. Researchers should optimize these protocols for their specific experimental setup.
In Vitro PKC Kinase Assay
This protocol provides a framework for measuring the inhibitory activity of this compound on a specific PKC isoform in a cell-free system.
Workflow Diagram:
Caption: Workflow for an in vitro PKC kinase assay.
Materials:
-
Purified active PKC isoform
-
PKC substrate (e.g., myelin basic protein, histone H1)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, phospholipids)
-
96-well assay plate
-
Reaction termination solution (e.g., phosphoric acid, EDTA)
-
Detection reagents (e.g., scintillation counter, phosphospecific antibody)
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the PKC enzyme, substrate, and the diluted inhibitor.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding the termination solution.
-
Quantify the amount of substrate phosphorylation using an appropriate detection method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PKC Inhibition Assay
This protocol outlines a general procedure to assess the effect of this compound on PKC activity within a cellular context.
Workflow Diagram:
Caption: Workflow for a cell-based PKC inhibition assay.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Primary antibody against a phosphorylated PKC substrate
-
Secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a specific duration (e.g., 15-30 minutes).
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Wash the cells with cold PBS and then lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using an antibody that specifically recognizes a phosphorylated downstream target of PKC.
-
Quantify the band intensities to determine the extent of PKC inhibition.
Signaling Pathway
This compound primarily targets Protein Kinase C (PKC), a key family of serine/threonine kinases involved in numerous cellular signaling pathways.
PKC Signaling Pathway Diagram:
Caption: Simplified PKC signaling pathway and the inhibitory action of Bisindolylmaleimide XI.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. protein kinase C signaling | SGD [yeastgenome.org]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
Preventing Bisindolylmaleimide XI hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bisindolylmaleimide XI hydrochloride (Bis-XI-HCl) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It acts as an ATP-competitive inhibitor, showing greater selectivity for certain PKC isoforms. Specifically, it has been shown to inhibit PKCα, PKCβI, PKCβII, and PKCγ with high potency.[1][2] By inhibiting PKC, Bis-XI-HCl can prevent the activation of downstream signaling pathways involved in T-cell activation and proliferation.[3]
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[3][4] It is sparingly soluble in aqueous solutions. For cell culture applications, it is recommended to first prepare a concentrated stock solution in 100% DMSO.
Q3: What is the recommended storage condition for this compound and its stock solution?
The solid, powdered form of this compound should be stored at -20°C.[4] Once dissolved in DMSO, the stock solution should also be stored at -20°C or -80°C.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6] Protect the compound and its solutions from light.[6]
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon addition to cell culture media is a common issue due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this problem.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing this compound precipitation.
Common Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock to media. | Localized high concentration: The DMSO stock is not dispersing quickly enough in the aqueous media, causing the compound to crash out of solution. | Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the final culture volume, perform an intermediate dilution step. Add the DMSO stock to a smaller volume of pre-warmed media, mix well, and then transfer this to the final culture. |
| Proper Mixing: Add the Bis-XI-HCl solution dropwise to the media while gently vortexing or swirling the tube/flask. This ensures rapid and even dispersion. | ||
| Precipitation observed after some time in culture. | Saturation limit exceeded: The final working concentration of Bis-XI-HCl in the media is too high for its solubility in that specific medium. | Lower Working Concentration: If possible, reduce the final concentration of Bis-XI-HCl in your experiment. |
| Media components: Certain components in the cell culture media, such as high concentrations of calcium or phosphate, can contribute to the precipitation of small molecules.[7] | Test Different Media: If you suspect a media component interaction, try dissolving Bis-XI-HCl in a different basal medium (e.g., switch from DMEM to RPMI-1640 or vice versa). | |
| Temperature fluctuations: Changes in temperature can affect the solubility of compounds in solution. | Maintain Constant Temperature: Ensure that the media and all solutions are maintained at a consistent temperature (typically 37°C) during preparation and use. Avoid repeated warming and cooling of the media containing the compound. | |
| Cell toxicity observed at effective concentrations. | High final DMSO concentration: While Bis-XI-HCl itself can be cytotoxic at high concentrations, the DMSO solvent can also negatively impact cell health. | Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed 0.5%, and ideally is kept at or below 0.1%. Prepare a more concentrated initial stock solution in DMSO if necessary to achieve a low final solvent concentration. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed. The molecular weight of this compound is 489.01 g/mol .[1][4]
-
Dissolve in DMSO: Add the appropriate volume of 100% DMSO to the vial containing the powder. To aid dissolution, you can gently warm the solution and vortex. A stock concentration of 10 mM in DMSO is commonly used.[8]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into single-use tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1][5][6]
Preparation of Working Solution in Cell Culture Media (Example for a 10 µM final concentration)
-
Pre-warm media: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Intermediate dilution (Recommended):
-
In a sterile microcentrifuge tube, add 99 µL of the pre-warmed complete media.
-
Add 1 µL of your 10 mM Bis-XI-HCl DMSO stock solution to the media.
-
Gently vortex or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
-
-
Final dilution:
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates or flasks. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution.
-
Gently swirl the plate or flask to ensure even distribution.
-
Data Presentation
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | Soluble to 10 mM | Warming may be required to fully dissolve. | [8] |
| Methanol | Soluble | Quantitative data not specified. | [3] |
| Aqueous Solutions | Sparingly soluble | Prone to precipitation. | General knowledge |
Signaling Pathway
This compound is a potent inhibitor of Protein Kinase C (PKC). The diagram below illustrates the general signaling pathway affected by this inhibitor.
Caption: Simplified Protein Kinase C (PKC) signaling pathway inhibited by this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound ≥98% (TLC), solid [sigmaaldrich.com]
- 5. This compound|145333-02-4|MSDS [dcchemicals.com]
- 6. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
Off-target kinase inhibition by Ro 32-0432
Welcome to the technical support center for Ro 32-0432. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this selective Protein Kinase C (PKC) inhibitor.
Understanding Ro 32-0432: Mechanism and Selectivity
Ro 32-0432 is a potent, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC).[1] It functions as an ATP-competitive inhibitor, targeting the ATP-binding site of PKC isozymes.[2][3][4] This mechanism prevents the transfer of phosphate from ATP to PKC substrates, thereby inhibiting downstream signaling pathways.
Ro 32-0432 exhibits selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms. Its inhibitory activity varies across the different PKC isozymes, with a higher affinity for PKCα.[1][2][3]
Quantitative Inhibition Data
The following tables summarize the in vitro inhibitory activity of Ro 32-0432 against its primary targets and known off-target kinases.
Table 1: Inhibition of Protein Kinase C (PKC) Isoforms by Ro 32-0432
| Kinase Isoform | IC₅₀ (nM) |
| PKCα | 9 - 9.3[1][4] |
| PKCβI | 28[1][4] |
| PKCβII | 30 - 31[1][4] |
| PKCγ | 36.5 - 37[1][4] |
| PKCε | 108 - 108.3[1][4] |
| PKCζ | Substantially inhibited[2][3] |
Table 2: Off-Target Kinase Inhibition Profile of Ro 32-0432
| Kinase Inhibition Level | Number of Kinases Affected |
| >80% Inhibition | 7 |
| >50% Inhibition | 13 |
Note: The specific identities of these off-target kinases are not detailed in the available literature.
Signaling Pathway
The following diagram illustrates the primary signaling pathway inhibited by Ro 32-0432.
Caption: Simplified signaling pathway showing the activation of PKC and its inhibition by Ro 32-0432.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of Ro 32-0432 in your experiments.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with Ro 32-0432.
Frequently Asked Questions (FAQs)
-
Q1: How should I dissolve and store Ro 32-0432?
-
A1: Ro 32-0432 is soluble in DMSO and methanol.[5] For stock solutions, dissolve in DMSO. It is recommended to prepare and use solutions on the same day if possible.[5] If storage is necessary, aliquot and store at -20°C for up to one month.[5] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[5]
-
-
Q2: I'm not seeing the expected inhibition of PKC activity. What could be the issue?
-
A2: There are several potential reasons for a lack of effect:
-
Inhibitor Concentration: The effective concentration of Ro 32-0432 can vary significantly depending on the cell type and the intracellular ATP concentration.[2] Since Ro 32-0432 is an ATP-competitive inhibitor, high intracellular ATP levels can reduce its efficacy. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental system.
-
PKC Isoform Expression: Your cells of interest may predominantly express PKC isoforms for which Ro 32-0432 has a lower affinity (e.g., PKCε). Verify the expression profile of PKC isoforms in your model system.
-
Inhibitor Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.
-
-
-
Q3: I'm observing unexpected cellular effects that don't seem to be related to PKC inhibition. What could be the cause?
-
A3: While Ro 32-0432 is considered a selective PKC inhibitor, it can inhibit other kinases at higher concentrations.[2][3] Review the off-target information in Table 2. If you are using high concentrations of the inhibitor, consider whether these off-target effects could be responsible for the observed phenotype. To confirm that the effect is PKC-mediated, consider using a structurally different PKC inhibitor as a control or employing genetic approaches like siRNA-mediated knockdown of specific PKC isoforms.
-
-
Q4: Can Ro 32-0432 be used in vivo?
Experimental Protocols
Below are detailed methodologies for key experiments involving Ro 32-0432.
1. In Vitro Kinase Assay to Determine IC₅₀
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of Ro 32-0432 against a specific PKC isoform.
Caption: Workflow for an in vitro kinase assay to determine the IC₅₀ of Ro 32-0432.
-
Materials:
-
Recombinant active PKC isoform
-
Specific peptide substrate for the PKC isoform
-
Ro 32-0432 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
Phosphocellulose membrane paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of Ro 32-0432 in kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
In a microcentrifuge tube, add the kinase reaction buffer, the recombinant PKC isoform, and the corresponding dilution of Ro 32-0432 or vehicle.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the peptide substrate and a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membranes multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the washed membrane pieces into scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
2. Western Blot Analysis of PKC Substrate Phosphorylation in Cells
This protocol outlines a method to assess the effect of Ro 32-0432 on the phosphorylation of a known PKC substrate (e.g., MARCKS) in a cellular context.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ro 32-0432 stock solution (in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the phosphorylated form of the substrate
-
Primary antibody against the total form of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of Ro 32-0432 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the effect of Ro 32-0432 on substrate phosphorylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Ro-32-0432 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 6. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with Bisindolylmaleimide XI
Welcome to the technical support center for Bisindolylmaleimide XI. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using this protein kinase C (PKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bisindolylmaleimide XI?
Bisindolylmaleimide XI is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms. It exhibits selectivity for certain PKC isoforms, with a 10-fold greater selectivity for PKCα and a 4-fold greater selectivity for PKCβI over the Ca²⁺-independent PKCε.[1] It functions by competing with ATP for the binding site on the kinase domain.
Q2: What are the common applications of Bisindolylmaleimide XI?
Bisindolylmaleimide XI is widely used in cell signaling research to probe the roles of PKC in various cellular processes. These include T-cell activation and proliferation, cardiac contractility, and inflammatory responses.[1]
Q3: I'm observing a phenotype that doesn't align with known PKC functions. What could be the cause?
While Bisindolylmaleimide XI is a selective PKC inhibitor, like many kinase inhibitors, it can exhibit off-target effects, especially at higher concentrations. Unexpected phenotypes could be due to the inhibition of other kinases or cellular proteins. It is also important to consider the specific cellular context and potential for pathway crosstalk.
Q4: How can I confirm that the observed effect is due to PKC inhibition?
To confirm that your observed phenotype is a direct result of PKC inhibition, consider the following validation experiments:
-
siRNA-mediated knockdown: Knocking down the specific PKC isoform(s) targeted by Bisindolylmaleimide XI should produce a similar phenotype if the effect is on-target.
-
Rescue experiment: Overexpression of a constitutively active form of the target PKC isoform in the presence of Bisindolylmaleimide XI should rescue the phenotype.
Troubleshooting Guide: Unexpected Results
Scenario 1: Unexpected Cell Proliferation or Apoptotic Effects
You are using Bisindolylmaleimide XI to inhibit PKC and expect to see a decrease in cell proliferation. However, you observe an unexpected increase in proliferation or, conversely, a significant induction of apoptosis that is not consistent with previous reports in your cell line.
Possible Cause: Off-target inhibition of other kinases involved in cell cycle regulation or survival pathways. Bisindolylmaleimides have been reported to inhibit other kinases such as Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell proliferation or apoptosis.
Experimental Protocols:
-
Protocol 1: Western Blot Analysis of PKC Pathway Activation
-
Cell Treatment: Plate cells and treat with Bisindolylmaleimide XI at various concentrations and time points. Include a positive control (e.g., PMA to activate PKC) and a vehicle control (e.g., DMSO).
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against a phosphorylated PKC substrate (e.g., phospho-(Ser) PKC Substrate Antibody) or a specific phosphorylated downstream target. Also probe for total PKC and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Protocol 2: siRNA-Mediated Knockdown for Off-Target Validation
-
siRNA Design and Transfection: Design or obtain at least two independent siRNAs targeting the potential off-target kinase (e.g., GSK-3β or RSK1/2). Transfect cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol. Include a non-targeting scramble siRNA as a negative control.
-
Incubation: Incubate cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein by Western blot.
-
Phenotypic Assay: In a parallel set of experiments, treat the siRNA-transfected cells with Bisindolylmaleimide XI and perform the proliferation or apoptosis assay.
-
Analysis: Compare the phenotype of the off-target knockdown cells to the cells treated with Bisindolylmaleimide XI. If the knockdown recapitulates the unexpected phenotype, it suggests an off-target effect.
-
Scenario 2: Lack of Expected Effect on a Known PKC-Mediated Process
You are studying a well-characterized PKC-dependent process in your cell line, but treatment with Bisindolylmaleimide XI does not produce the expected inhibitory effect, even at concentrations that are reportedly effective.
Possible Causes:
-
Compound Instability or Inactivity: The Bisindolylmaleimide XI stock solution may have degraded.
-
Cell Permeability Issues: The compound may not be effectively entering the cells.
-
Dominant Redundant Signaling Pathways: Other signaling pathways may be compensating for the inhibition of PKC.
-
PKC Isoform Specificity: The specific PKC isoform responsible for the phenotype in your system may be one that is less potently inhibited by Bisindolylmaleimide XI (e.g., atypical PKCs).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of an expected phenotype.
Data Presentation
Table 1: Inhibitory Activity (IC50) of Bisindolylmaleimide XI and Related Compounds against On-Target and Off-Target Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Bisindolylmaleimide XI | PKCα | 9 | [1] |
| PKCβI | 28 | [1] | |
| PKCε | 108 | [1] | |
| Bisindolylmaleimide I | PKCα | 20 | [3] |
| PKCβI | 17 | [3] | |
| PKCβII | 16 | [3] | |
| PKCγ | 20 | [3] | |
| GSK-3 | - | [3] | |
| Bisindolylmaleimide IX | GSK-3 | Potent inhibitor | [3] |
| GF109203X (Bis I) | RSK1 | 610 | [2] |
| RSK2 | 310 | [2] | |
| RSK3 | 120 | [2] | |
| PKCα | 8 | [2] | |
| PKCε | 12 | [2] | |
| Ro31-8220 (Bis IX) | RSK1 | 200 | [2] |
| RSK2 | 36 | [2] | |
| RSK3 | 5 | [2] | |
| PKCα | 4 | [2] | |
| PKCε | 8 | [2] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Signaling Pathway Diagrams
Canonical PKC Signaling Pathway
Caption: Overview of the canonical Protein Kinase C (PKC) signaling pathway.
References
Bisindolylmaleimide XI hydrochloride degradation and inactivation
Technical Support Center: Bisindolylmaleimide XI Hydrochloride
Welcome to the technical support center for Bisindolylmaleimide XI (BIM XI) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound by providing clear troubleshooting guidance and frequently asked questions regarding its stability, degradation, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Ro 32-0432, is a potent, selective, and cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It demonstrates high selectivity for certain PKC isoforms, making it a valuable tool for studying cellular signaling pathways.[1][2] It functions as an ATP-competitive inhibitor.
Q2: How should I store this compound?
Proper storage is critical to maintain the compound's stability and activity. Recommendations vary for the solid form versus solutions.
-
Solid Form (Powder): Store at -20°C under desiccating conditions.[4] The solid compound is stable for at least four years under these conditions.[1]
-
In Solvent (Stock Solutions): Once dissolved, typically in DMSO, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5][6] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2][6][7]
Q3: What solvents are recommended for dissolving this compound?
BIM XI hydrochloride is soluble in DMSO and methanol.[1][8] For cell-based assays, DMSO is the most commonly used solvent.[2][8] Some suppliers note that gentle warming and sonication may be necessary to achieve complete dissolution in DMSO.[2]
Q4: What are the primary factors that cause degradation or inactivation of BIM XI?
Several factors can lead to the degradation and inactivation of the compound:
-
Repeated Freeze-Thaw Cycles: This is a major cause of potency loss in solutions. Aliquoting is strongly recommended.[5][6]
-
Moisture: Using hygroscopic or wet DMSO can significantly reduce the solubility and stability of the compound.[2][9] Always use fresh, anhydrous-grade DMSO.
-
Chemical Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing or reducing agents, as they are incompatible and may cause chemical degradation.[4]
-
Light Exposure: While not extensively detailed, some related compounds require protection from light, suggesting that photostability could be a concern.[5] It is good practice to store solutions in light-protected vials.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store under desiccating conditions. |
| In Solvent (DMSO) | -80°C | Up to 6 months[2][6] | Aliquot to avoid freeze-thaw cycles.[6] |
| In Solvent (DMSO) | -20°C | Up to 1 month[2][6] | Protect from moisture and light.[2][7] |
Table 2: Solubility Information
| Solvent | Concentration/Notes |
| DMSO | Soluble to 5 mg/mL[2] or 10 mM. May require warming and sonication.[2] |
| Methanol | Soluble.[1] |
Table 3: Inhibitory Potency (IC₅₀) against PKC Isoforms
| PKC Isoform | IC₅₀ Value |
| PKCα | 9 nM[1][2] |
| PKCβI | 28 nM[1][2] |
| PKCβII | 31 nM[2] |
| PKCγ | 37 nM[2] |
| PKCε | 108 nM[1][2] |
Troubleshooting Guide
Problem: My compound has precipitated from the stock solution.
-
Possible Cause 1: Low Temperature. The compound may have come out of solution upon freezing.
-
Solution: Before use, bring the vial to room temperature and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) can help redissolve the compound.[2]
-
-
Possible Cause 2: Water Contamination. The DMSO used may have absorbed moisture from the air, reducing solubility.[2][9]
-
Solution: Use fresh, anhydrous-grade DMSO for preparing solutions. Ensure the cap is tightly sealed during storage.
-
Problem: I am not observing the expected level of PKC inhibition in my assay.
-
Possible Cause 1: Compound Degradation. The stock solution may have lost potency.
-
Solution: Verify the storage history. Was it subjected to multiple freeze-thaw cycles? Is it older than the recommended storage period? Prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Incorrect Concentration. There may have been an error in dilution calculations or the working solution may not be stable in your aqueous buffer.
-
Solution: Double-check all calculations. Prepare the final working dilution in your assay buffer immediately before use to minimize time in an aqueous environment where stability may be lower.
-
-
Possible Cause 3: Off-Target Effects or Pathway Complexity. The cellular system may have compensatory mechanisms, or the observed phenotype may be influenced by other kinases.
-
Solution: While highly selective for PKC, BIM XI can inhibit other kinases like GRK5 and GRK6 at higher concentrations (micromolar range). Consider running dose-response curves and using multiple, structurally different PKC inhibitors to confirm that the effect is specific to PKC.
-
Problem: I am observing unexpected or off-target effects.
-
Possible Cause: Inhibition of Other Kinases. At higher concentrations, BIM XI is known to inhibit other kinases.
-
Solution: Review the literature for known off-target effects. BIM XI inhibits GRK5 (IC₅₀ = 3.6 µM), GRK6 (IC₅₀ = 16 µM), and GRK2 (IC₅₀ = 29 µM). Use the lowest effective concentration possible to maximize selectivity for PKC and minimize off-target activity.
-
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: The molecular weight of this compound is 489.01 g/mol .[4] To make 1 mL of a 10 mM stock solution, you will need 4.89 mg of the compound.
-
Weigh Compound: Carefully weigh the required amount of BIM XI hydrochloride powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of fresh, anhydrous-grade DMSO to the tube.[2]
-
Dissolve: Vortex the solution thoroughly. If necessary, warm the tube briefly at 37°C and use sonication to ensure the compound is fully dissolved. Visually inspect for any remaining particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL). Store immediately at -80°C for long-term use.[2]
Caption: Workflow for preparing and storing BIM XI stock solutions.
Visualizing Mechanisms and Troubleshooting
Mechanism of Action: PKC Inhibition
Bisindolylmaleimide XI acts as a competitive inhibitor at the ATP-binding site of Protein Kinase C. This prevents the phosphorylation of downstream substrates, thereby blocking signal transduction through PKC-mediated pathways, such as the MAPK/ERK pathway.
Caption: Inhibition of the PKC signaling cascade by BIM XI.
Troubleshooting Logic for Loss of Activity
When experiments yield results indicating a loss of BIM XI activity, a systematic approach can identify the root cause. The following decision tree outlines a logical troubleshooting workflow.
Caption: Decision tree for troubleshooting loss of BIM XI activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. This compound|145333-02-4|MSDS [dcchemicals.com]
- 5. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound 98 (TLC), solid Ro 32-0432 [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Bisindolylmaleimide XI Treatment
Welcome to the technical support center for Bisindolylmaleimide XI, a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bisindolylmaleimide XI?
Bisindolylmaleimide XI, also known as Ro 32-0432, is a selective inhibitor of Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, binding to the ATP-binding site on the kinase domain of PKC. It shows higher selectivity for conventional PKC isoforms, particularly PKCα (IC50 = 9 nM) and PKCβI (IC50 = 28 nM), over novel isoforms like PKCε (IC50 = 108 nM)[1]. By blocking PKC activity, it can prevent the phosphorylation of downstream substrates involved in various cellular signaling pathways.
Q2: What is a recommended starting concentration and incubation time for a new experiment?
For a starting point, a concentration of 100 nM to 1 µM is often used. The incubation time is highly dependent on the experimental endpoint:
-
For acute signaling studies (e.g., inhibiting substrate phosphorylation): A short pre-incubation time of 30 to 90 minutes is typically sufficient to see an effect[2][3].
-
For downstream cellular responses (e.g., changes in gene expression, cell proliferation, or viability): Longer incubation times, ranging from 8 to 48 hours, are commonly required[4][5][6].
It is always recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell type and experimental question.
Q3: How should I prepare and store Bisindolylmaleimide XI?
Bisindolylmaleimide XI is typically supplied as a solid. It is soluble in DMSO and methanol[1]. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 1-10 mM). It is recommended to aliquot the stock solution and store it at -20°C. These stock solutions are reported to be stable for up to 4 months[7][8]. When preparing your working concentration, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Optimizing Incubation Time: Data and Protocols
The optimal incubation time for Bisindolylmaleimide XI is a balance between achieving maximal target inhibition and minimizing off-target effects or cytotoxicity. The choice of duration depends heavily on the biological process being studied.
Summary of Experimental Conditions
The following table summarizes various incubation times and concentrations reported in the literature for Bisindolylmaleimide XI (Ro 32-0432) and related compounds.
| Cell Type/System | Assay Type | Concentration | Incubation Time | Reference |
| Saccharomyces cerevisiae | Yeast Growth Inhibition | 1 µM | 45 hours | [9] |
| Rat Cerebral Arteries | Organ Culture / Receptor Expression | 10 µM | 24 hours | [6] |
| B16-F1 Murine Melanoma | c-met Protein Expression (Western) | 1-5 µM | 8 hours | [5] |
| Human Lung/Breast Carcinoma | DNA Synthesis ([³H]Tdr incorporation) | Not specified | 24-48 hours | [4] |
| COS-7 Cells | Superoxide Production | 10 nM - 1000 nM | 1 hour (pre-incubation) | [10] |
| Xenopus laevis Oocytes | Electrophysiology (HERG currents) | 3 µM | 90 minutes | [2] |
| HepG2 Cells | Reporter Gene Assay (ARE-CAT) | 0.2 µM | 18 hours (co-incubation) | [3] |
| In vitro Kinase Assay | Nrf2 Phosphorylation | Various | 10 minutes (pre-incubation), 30 min (reaction) | [3] |
Experimental Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol provides a general framework for determining the optimal incubation time for Bisindolylmaleimide XI to inhibit the phosphorylation of a specific PKC substrate.
Objective: To identify the minimum time required for maximum inhibition of Substrate-X phosphorylation by Bisindolylmaleimide XI.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bisindolylmaleimide XI (Ro 32-0432)
-
DMSO (for stock solution)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphatase inhibitor cocktail
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA)
-
Primary antibody against phospho-Substrate-X
-
Primary antibody against total-Substrate-X
-
Appropriate secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
Inhibitor Preparation: Prepare a working stock of Bisindolylmaleimide XI in complete medium from your frozen DMSO stock. Use a concentration determined from a prior dose-response experiment (e.g., 2x the IC50 for your desired effect).
-
Time-Course Treatment:
-
Designate time points for analysis (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr).
-
For each time point, treat a set of wells with Bisindolylmaleimide XI. For the "0" time point, add vehicle (DMSO) only.
-
Incubate the cells for the designated amount of time.
-
-
PKC Activation (Optional but recommended):
-
15-30 minutes before the end of each incubation period, stimulate the cells with a PKC activator (e.g., 100 nM PMA) to ensure the PKC pathway is active. Include a non-stimulated control.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells immediately with ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can increase background).
-
Incubate with the primary antibody for phospho-Substrate-X overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip the blot and re-probe for total-Substrate-X to use as a loading control.
-
-
Analysis:
-
Quantify the band intensities for phospho-Substrate-X and total-Substrate-X.
-
Normalize the phospho-signal to the total protein signal for each time point.
-
Plot the normalized signal against time to identify the point at which maximum inhibition is achieved and sustained.
-
Visualizing Pathways and Workflows
PKC Signaling Pathway Inhibition
Caption: Inhibition of the canonical PKC signaling pathway by Bisindolylmaleimide XI.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal inhibitor incubation time.
Troubleshooting Guide
Problem 1: I'm not observing any inhibition of my target.
-
Sub-optimal Concentration/Time: Your concentration may be too low or your incubation time too short. Refer to the table above and consider performing a full dose-response and time-course experiment as detailed in the protocol.
-
PKC Pathway Inactivity: The PKC pathway may not be sufficiently active in your cells under basal conditions. Consider stimulating the pathway with an activator like PMA to create a larger window for observing inhibition.
-
Compound Instability: While stock solutions are stable when frozen, repeated freeze-thaw cycles or prolonged storage of diluted solutions in media at 37°C could lead to degradation. Use freshly diluted inhibitor for each experiment.
-
Incorrect Target: Ensure that the process you are studying is indeed mediated by a PKC isoform that is sensitive to Bisindolylmaleimide XI (e.g., conventional or novel PKCs).
Problem 2: I'm observing significant cell death or unexpected phenotypes.
-
Cytotoxicity: High concentrations or very long incubation times can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment to assess toxicity. If toxicity is an issue, try reducing the concentration or the incubation time.
-
Off-Target Effects: Bisindolylmaleimide compounds are known to inhibit other kinases, which can lead to unexpected cellular effects.
-
p90RSK: Bisindolylmaleimides can inhibit p90 ribosomal S6 kinase (p90RSK) activity, which could contribute to the observed cellular effects[7][11].
-
GSK-3: Bisindolylmaleimide I and IX have been shown to be potent inhibitors of glycogen synthase kinase-3 (GSK-3)[8][12]. This is a likely off-target for the structurally similar Bisindolylmaleimide XI.
-
Consider a control: If an off-target effect is suspected, try to confirm your findings using a structurally different PKC inhibitor or a genetic approach like siRNA/shRNA to validate that the phenotype is PKC-dependent.
-
Problem 3: My Western blot results for phosphoproteins are inconsistent.
-
Phosphatase Activity: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein, leading to variable results. Always use a freshly prepared lysis buffer supplemented with a broad-spectrum phosphatase inhibitor cocktail. Keep samples on ice at all times.
-
Blocking Agent: Milk contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies. Use a protein-free blocking agent or 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Incubation: For phospho-specific antibodies, it is often beneficial to perform the primary antibody incubation overnight at 4°C to enhance signal specificity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Regulation of c-met expression in B16 murine melanoma cells by melanocyte stimulating hormone | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. Inhibition of PKC activity blocks the increase of ETB receptor expression in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ro-32-0432 [sigmaaldrich.com]
- 8. Ro-32-0432 - CAS 145333-02-4 - Calbiochem | 557525 [merckmillipore.com]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting Bisindolylmaleimide XI experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisindolylmaleimide XI.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Bisindolylmaleimide XI.
Problem 1: Inconsistent or No Inhibition of Target Protein Kinase C (PKC) Isoform.
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Question: My Western blot or kinase assay shows inconsistent or no inhibition of my target PKC isoform after treatment with Bisindolylmaleimide XI. What could be the cause?
-
Answer: Several factors can contribute to this issue. Refer to the following troubleshooting steps:
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Inhibitor Preparation and Storage: Ensure that your Bisindolylmaleimide XI stock solution was prepared correctly and stored properly. It is soluble in DMSO and methanol.[1] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
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Inhibitor Concentration: The effective concentration of Bisindolylmaleimide XI can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Treatment Duration: The incubation time with the inhibitor may be insufficient. Optimize the treatment duration by performing a time-course experiment.
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Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their response to inhibitors.
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Assay Conditions: For in vitro kinase assays, ensure that the ATP concentration is not too high, as Bisindolylmaleimide XI is an ATP-competitive inhibitor.[3]
Troubleshooting Workflow: Inconsistent/No PKC Inhibition
Troubleshooting workflow for lack of PKC inhibition.
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Problem 2: Unexpected Off-Target Effects or Cellular Toxicity.
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Question: I am observing unexpected cellular phenotypes or toxicity at concentrations where I expect specific PKC inhibition. What should I do?
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Answer: While Bisindolylmaleimide XI is a selective PKC inhibitor, off-target effects can occur, especially at higher concentrations.
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Confirm with a Second Inhibitor: Use another structurally different PKC inhibitor to see if the same phenotype is observed. This can help distinguish between on-target and off-target effects.
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Titrate the Concentration: Lower the concentration of Bisindolylmaleimide XI to the lowest effective dose for PKC inhibition to minimize off-target effects.
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Assess Cell Viability: Perform a cell viability assay to determine the cytotoxic concentration of the inhibitor in your cell line.
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Known Off-Target Effects: Be aware that bisindolylmaleimides can inhibit other kinases at higher concentrations.[4][5] For example, some bisindolylmaleimides have been shown to inhibit GSK-3.[6]
Signaling Pathway: Potential Off-Target Effects
On-target vs. potential off-target effects of Bisindolylmaleimide XI.
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Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of Bisindolylmaleimide XI?
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Q2: What are the IC50 values of Bisindolylmaleimide XI for different PKC isoforms?
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A2: The IC50 values are as follows: PKCα (9 nM), PKCβI (28 nM), PKCβII (31 nM), PKCγ (37 nM), and PKCε (108 nM).[2]
-
-
Q3: How should I prepare and store Bisindolylmaleimide XI?
-
Q4: What is a typical working concentration for Bisindolylmaleimide XI in cell culture?
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A4: The optimal working concentration can vary depending on the cell type and experimental design. A good starting point is to perform a dose-response curve ranging from 10 nM to 10 µM. For T-cell activation and proliferation assays, IC50 values range from 30-150 nM.[1]
-
-
Q5: Are there known off-target effects for Bisindolylmaleimide XI?
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 PKCα | 9 nM | [2][7] |
| IC50 PKCβI | 28 nM | [2][7] |
| IC50 PKCβII | 31 nM | [2] |
| IC50 PKCγ | 37 nM | [2] |
| IC50 PKCε | 108 nM | [2][7] |
| Solubility | DMSO, Methanol | [1] |
| Storage | -20°C | [2] |
Experimental Protocols
1. Western Blot for PKC Substrate Phosphorylation
This protocol is for assessing the inhibition of PKC activity by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Bisindolylmaleimide XI (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 1-4 hours).
-
Include a positive control for PKC activation (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated form of a known PKC substrate overnight at 4°C.
-
Wash the membrane with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody against the total PKC substrate and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Experimental Workflow: Western Blot
Workflow for Western Blot analysis of PKC inhibition.
2. In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of Bisindolylmaleimide XI on a purified PKC isoform.
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing kinase buffer, a purified active PKC isoform, and a suitable substrate (e.g., a synthetic peptide).
-
Add varying concentrations of Bisindolylmaleimide XI or DMSO (vehicle control).
-
-
Initiate Reaction:
-
Add ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific PKC isoform, if known.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring radioactivity.
-
Luminescence-based: Measuring the amount of remaining ATP (e.g., Kinase-Glo®).
-
Fluorescence-based: Using a phospho-specific antibody in a TR-FRET or fluorescence polarization assay.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide XI and determine the IC50 value.
-
3. Cell Viability Assay (MTT/XTT Assay)
This protocol assesses the effect of Bisindolylmaleimide XI on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Bisindolylmaleimide XI. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Addition of Reagent:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
-
Solubilization (for MTT):
-
If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Resource Center: Bisindolylmaleimide XI Hydrochloride Experiments
Frequently Asked Questions (FAQs)
Q1: What is Bisindolylmaleimide XI hydrochloride and what is its primary target?
This compound (also known as Ro 32-0432) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PKC.[3] It shows the highest selectivity for conventional PKC isoforms (PKCα, PKCβI, PKCβII, PKCγ) and lower selectivity for novel isoforms like PKCε.[1][2]
Q2: Why are negative controls essential when using Bisindolylmaleimide XI?
Negative controls are crucial for several reasons:
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Specificity: To ensure that the observed biological effect is due to the inhibition of the intended target (PKC) and not from other factors.
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Off-Target Effects: All kinase inhibitors have the potential for off-target effects. Bisindolylmaleimides have been shown to inhibit other kinases, such as GSK-3 and p90RSK, at certain concentrations.[3][4][5] Controls help differentiate between on-target and off-target phenomena.
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Compound-Specific Artifacts: The chemical structure of the inhibitor itself or its solvent might cause biological effects independent of PKC inhibition. Negative controls help to identify these artifacts.
Q3: What is the most fundamental negative control I must always include?
The vehicle control is the most basic and absolutely essential control. Bisindolylmaleimide XI is typically dissolved in a solvent like DMSO.[1] Therefore, a vehicle control group should consist of cells or samples treated with the same final concentration of DMSO (or the relevant solvent) as the experimental group. This accounts for any effects of the solvent on the experimental system.
Q4: Is there a structurally similar but inactive analog of Bisindolylmaleimide XI to use as a negative control?
Yes. The recommended negative control is Bisindolylmaleimide V . This compound is a close structural analog of the active bisindolylmaleimides but is devoid of PKC inhibitory activity because it lacks key functional groups required for binding.[2][6] Using Bisindolylmaleimide V allows you to control for any potential off-target effects related to the core bisindolylmaleimide chemical scaffold.
Beyond the vehicle and the inactive analog, you can use:
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Genetic Controls: This is a highly rigorous approach. Use siRNA or shRNA to specifically knock down the PKC isoform you believe is the target of Bisindolylmaleimide XI in your system. A valid result would show that both the inhibitor and the genetic knockdown produce a similar phenotype.[7]
Troubleshooting Guide
Q: My negative control, Bisindolylmaleimide V, shows a similar effect to Bisindolylmaleimide XI. What does this mean?
This result strongly suggests that the observed effect is not due to PKC inhibition. It is likely an off-target effect of the bisindolylmaleimide chemical structure or a non-specific cellular response. You should investigate other potential targets or reconsider your hypothesis.
Q: I'm observing an effect with Bisindolylmaleimide XI, but not with a different PKC inhibitor. Why?
There are a few possibilities:
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The effect is a specific off-target action of Bisindolylmaleimide XI.
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The two inhibitors have different potencies or isoform specificities. Bisindolylmaleimide XI is particularly potent against specific PKC isoforms.[1][2] The other inhibitor may not effectively target the isoform responsible for the effect in your system.
-
The inhibitors may have different cell permeability or stability under your experimental conditions.
Q: At what concentration should I use my negative control?
Your negative control, whether it is the vehicle or an inactive analog like Bisindolylmaleimide V, should always be used at the exact same concentration as the active compound, Bisindolylmaleimide XI.
Data Presentation: Summary of Negative Controls
| Control Type | Compound/Method | Purpose | Key Considerations |
| Vehicle Control | DMSO or other solvent | To control for effects of the solvent carrier. | Mandatory for all experiments. Use the same final concentration as in the inhibitor-treated samples. |
| Inactive Analog | Bisindolylmaleimide V | To control for off-target effects of the bisindolylmaleimide chemical scaffold. | Ideal for confirming that the observed effect is not a chemical artifact. Use at the same concentration as Bisindolylmaleimide XI. |
| Genetic Control | siRNA/shRNA knockdown of a specific PKC isoform | To confirm the involvement of a specific PKC isoform through a non-pharmacological method. | Provides very strong evidence for on-target effects. Requires transfection and validation of knockdown efficiency. |
| Unrelated Inhibitor | e.g., Gö 6976, Sotrastaurin | To confirm that the effect is due to PKC inhibition and not a unique property of Bisindolylmaleimide XI. | Choose an inhibitor with a known and preferably overlapping isoform specificity. |
Visualizations
Caption: Canonical signaling pathway showing activation of PKC and the inhibitory action of Bisindolylmaleimide XI.
Caption: Recommended experimental workflow incorporating vehicle, negative control, and active compound groups.
Caption: Troubleshooting decision tree for interpreting results from negative control experiments.
Experimental Protocol: Validating PKC Inhibition via Western Blot
This protocol describes a general method to assess the inhibition of a known PKC downstream target after treatment with Bisindolylmaleimide XI and controls.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere or reach the desired confluency. b. Prepare stock solutions of Bisindolylmaleimide XI and Bisindolylmaleimide V in DMSO (e.g., 10 mM). c. Prepare four treatment groups in serum-free or low-serum media: i. Untreated Control ii. Vehicle Control: Add DMSO to a final concentration matching the other groups (e.g., 0.1%). iii. Negative Control: Add Bisindolylmaleimide V to the desired final concentration (e.g., 1 µM). iv. Active Compound: Add Bisindolylmaleimide XI to the desired final concentration (e.g., 1 µM). d. Pre-incubate cells with the compounds/vehicle for 30-60 minutes. e. Stimulate the PKC pathway with an appropriate agonist (e.g., Phorbol 12-myristate 13-acetate - PMA) for a predetermined time (e.g., 15-30 minutes).
2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape cells and collect the lysate. Incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA).
3. Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Denature samples by boiling for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the phosphorylated form of a known PKC substrate overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
4. Analysis: a. Strip the membrane and re-probe with an antibody against the total protein for the substrate of interest and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. b. Quantify band intensities. A successful experiment will show a strong signal for the phosphorylated substrate in the PMA-stimulated vehicle control, which is significantly reduced in the Bisindolylmaleimide XI-treated sample but NOT in the Bisindolylmaleimide V-treated sample.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Bisindolylmaleimide XI (Ro 32-0432)
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the efficacy of Bisindolylmaleimide XI in their experiments. The following frequently asked questions (FAQs) and troubleshooting steps will help you identify and resolve common problems.
Frequently Asked Questions (FAQs)
FAQ 1: My Bisindolylmaleimide XI inhibitor shows no effect. Where should I begin troubleshooting?
When an inhibitor fails to produce the expected outcome, a systematic approach is crucial. The lack of effect can typically be traced to one of three areas: the inhibitor's integrity, the experimental protocol, or the biological context of your model system.
Start by verifying the basics of inhibitor preparation and storage. Then, critically review your experimental design, including concentrations and incubation times. Finally, consider the specifics of your biological model, such as the expression and activation status of the target protein kinase C (PKC) isoforms. The workflow below provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting inhibitor experiments.
FAQ 2: How can I ensure my inhibitor is prepared and stored correctly?
Improper handling of the inhibitor is a leading cause of experimental failure. Bisindolylmaleimide XI has specific solubility and stability characteristics that must be respected.
Key Considerations:
-
Solubility: The compound is soluble in DMSO and Methanol.[1] For stock solutions, warming may be necessary to achieve complete dissolution in DMSO, up to 10 mM. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of similar compounds.[2]
-
Storage: The solid form of the inhibitor should be stored at -20°C and is stable for at least four years.[1]
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored sealed and away from moisture at -20°C for up to one month or at -80°C for up to six months.[3]
Table 1: Physical and Chemical Properties of Bisindolylmaleimide XI
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | BIM XI; Ro 32-0432 | [1] |
| Molecular Weight | 489.0 g/mol (hydrochloride salt) | [1] |
| Purity | Typically ≥98% | [1] |
| Formulation | Crystalline solid | [1] |
| Solubility | DMSO (soluble up to 10 mM), Methanol (soluble) | [1] |
| Storage (Solid) | -20°C (stable for ≥ 4 years) | [1] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) |[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Equilibrate the vial of solid Bisindolylmaleimide XI to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to 1 mg of powder (MW 489.0), add 204.5 µL of DMSO.
-
Vortex thoroughly. If necessary, warm the solution gently (e.g., in a 37°C water bath) to ensure complete dissolution.
-
Once fully dissolved, dispense into single-use aliquots in low-protein-binding tubes.
-
Store aliquots at -20°C or -80°C as recommended.
FAQ 3: Am I using the correct concentration of Bisindolylmaleimide XI?
The effective concentration depends entirely on your experimental system (cell-free vs. cell-based) and the specific PKC isoform you are targeting. Bisindolylmaleimide XI is a potent inhibitor with low nanomolar activity against several key PKC isoforms.[1][3]
-
Recommendation: Always perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a broad range of concentrations centered around the known IC50 values (e.g., 1 nM to 10 µM).
-
Cell-Based vs. Cell-Free Assays: Note that the concentration required to inhibit activity in whole cells (EC50) is often higher than the IC50 value determined in a cell-free biochemical assay due to factors like cell permeability and inhibitor metabolism.
Table 2: In Vitro Inhibitory Activity (IC50) of Bisindolylmaleimide XI
| Target | IC50 Value | Source(s) |
|---|---|---|
| PKCα | 9 nM | [1][3] |
| PKCβI | 28 nM | [1][3] |
| PKCβII | 31 nM | [3] |
| PKCγ | 37 nM | [3] |
| PKCε | 108 nM | [1][3] |
| T-Cell Proliferation | 30 - 150 nM | [1] |
| GRK5 | 3.6 µM | |
| GRK6 | 16 µM |
| GRK2 | 29 µM | |
FAQ 4: Could my experimental setup be the problem?
If the inhibitor is properly prepared and used at an appropriate concentration, the issue may lie within the experimental protocol itself.
Key Protocol Points:
-
Controls: The inclusion of proper controls is non-negotiable.
-
Positive Control: Use a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), to ensure the pathway is active in your cells.
-
Negative/Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This controls for any effects of the solvent itself.
-
-
Pre-incubation Time: As a cell-permeable inhibitor, Bisindolylmaleimide XI needs time to enter the cells and engage its target before stimulation. A pre-incubation period of 30-60 minutes is typically sufficient, but this may need optimization.
-
Cellular Health: Ensure cells are healthy, viable, and not overgrown, as these factors can significantly alter signaling responses.
Experimental Protocol: General Cell-Based Assay for PKC Inhibition
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of the experiment.
-
Serum Starvation (Optional): If the signaling pathway has high basal activity due to serum components, starve cells in low-serum or serum-free media for 4-24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Remove media and add fresh media containing the desired concentrations of Bisindolylmaleimide XI or a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add a PKC activator (e.g., PMA at 10-100 nM) to the media and incubate for the desired time (e.g., 15-30 minutes) to induce phosphorylation of PKC substrates.
-
Lysis and Analysis: Wash cells with ice-cold PBS, then lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Readout: Analyze the cell lysates via Western blot for a known phosphorylated PKC substrate (e.g., phospho-MARCKS) or perform a kinase activity assay.
FAQ 5: Is Bisindolylmaleimide XI the right inhibitor for my target?
The inhibitor's effectiveness is contingent on the presence and functional importance of its target in your specific biological system. Bisindolylmaleimide XI primarily targets conventional and novel PKC isoforms by competing with ATP at the kinase domain.[4]
Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide XI.
Troubleshooting Biological Context:
-
Target Expression: Confirm that your cells express the target PKC isoforms (α, βI, βII, γ). Use Western blot or qPCR to verify protein or mRNA levels.
-
Target Activation: Ensure your stimulation protocol is actually activating PKC. A positive control (e.g., PMA treatment without inhibitor) should show a robust increase in the phosphorylation of a known PKC substrate.
-
Off-Target Effects: While highly selective for PKC, bisindolylmaleimides as a class can inhibit other kinases, especially at higher concentrations.[5] Bisindolylmaleimide XI has been shown to inhibit G protein-coupled receptor kinases (GRKs) in the micromolar range. If you are using high concentrations (>1 µM), consider the possibility that your observed phenotype is due to an off-target effect. Other bisindolylmaleimides are known to inhibit GSK-3 or activate JNK.[6][7] Always use the lowest effective concentration to maximize specificity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 5. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
Impact of serum on Bisindolylmaleimide XI hydrochloride activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Bisindolylmaleimide XI hydrochloride, with a specific focus on the impact of serum on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound (also known as BIM XI or Ro 32-0432) is a selective and cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its target substrates.[4] It displays varying selectivity for different PKC isoforms, with a particularly high potency for PKCα.[1][2][5]
Q2: Why is my this compound less effective in cell culture (with serum) compared to my biochemical (cell-free) assay? A significant decrease in potency in cell-based assays containing serum is a common observation for many kinase inhibitors. This is primarily due to the high degree of protein binding, where the inhibitor binds to proteins present in the serum, such as albumin.[6] Only the unbound, or "free," fraction of the inhibitor is available to cross the cell membrane and interact with its intracellular target, PKC. This effectively reduces the concentration of the active drug, leading to a higher apparent IC50 value.[7]
Q3: What specific components in serum are responsible for reducing the inhibitor's activity? The primary serum proteins responsible for binding small molecule inhibitors are Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG).[6] These proteins have specific binding pockets that can sequester lipophilic compounds like Bisindolylmaleimide XI, reducing the free concentration available to inhibit the target kinase.
Q4: How does serum protein binding quantitatively affect the IC50 value? Serum protein binding leads to a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value. For many kinase inhibitors, protein binding can exceed 90-95%.[6] This means that if you add a total concentration of 1 µM of the inhibitor to media containing 10% serum, the free concentration available to the cells might be only 50-100 nM or even less. The magnitude of this shift depends on the binding affinity of the specific inhibitor for the serum proteins.
Q5: Should I conduct my experiments in serum-free media to avoid this issue? While using serum-free media would eliminate the issue of protein binding, it may not be feasible for all experiments. Many cell lines require serum for survival, proliferation, and to maintain a physiologically relevant state.[7] A better approach is to characterize the effect of serum on your inhibitor's potency. You can perform experiments at different serum concentrations (e.g., 0.5%, 2%, 10%) to understand the relationship between serum levels and inhibitor activity. For mechanistic studies where a precise free concentration is critical, a short-term treatment in serum-free or low-serum media can be an option, provided cell health is not compromised.
Troubleshooting Guide
Problem: The observed IC50 of Bisindolylmaleimide XI is significantly higher than published values.
This is a common issue that can arise from several factors. Use the following guide to troubleshoot your experiment.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
Quantitative Data Summary
The potency of this compound has been well-characterized in cell-free biochemical assays. However, researchers must anticipate a significant decrease in potency in the presence of serum.
Table 1: In Vitro IC50 Values of this compound for PKC Isoforms
| PKC Isoform | IC50 (nM) | Reference |
|---|---|---|
| PKCα | 9 | [1][2] |
| PKCβI | 28 | [1][2] |
| PKCβII | 31 | [2] |
| PKCγ | 37 | [2] |
Table 2: Illustrative Example of Serum Impact on Kinase Inhibitor Potency This table provides a hypothetical but realistic representation of how serum can shift the observed IC50 value for an inhibitor like Bisindolylmaleimide XI.
| Assay Condition | Expected IC50 Range | Key Consideration |
| Biochemical Assay (Cell-free, no serum) | 10 - 100 nM | Represents direct inhibition of the purified enzyme. |
| Cell-Based Assay (Serum-free media) | 50 - 500 nM | Higher than biochemical due to cell permeability and intracellular ATP levels. |
| Cell-Based Assay (10% Fetal Bovine Serum) | 1 - 10 µM | Significantly higher due to extensive binding to serum albumin.[6] |
Signaling Pathway and Mechanism of Interference
Bisindolylmaleimide XI targets PKC, a key node in many signaling pathways. Serum proteins interfere by sequestering the inhibitor before it can reach its target.
Caption: Serum albumin sequesters BIM XI, reducing its free concentration.
Experimental Protocols
Protocol 1: General Procedure for In Vitro PKC Kinase Assay This protocol is a generalized radiometric assay to determine the direct inhibitory effect of Bisindolylmaleimide XI on PKC activity.[8][9]
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, and 0.1 mg/mL phosphatidylserine.
-
PKC Enzyme: Purified, active PKC isoform diluted in assay buffer.
-
Substrate: A specific PKC peptide substrate (e.g., Myelin Basic Protein fragment).
-
Inhibitor: Serial dilutions of this compound in DMSO, then further diluted in assay buffer.
-
ATP Mix: Assay buffer containing cold ATP and [γ-³²P]ATP.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 10 µL of the inhibitor dilution (or DMSO for control).
-
Add 20 µL of a mix containing the PKC enzyme and substrate. Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the ATP mix.
-
Incubate for 15 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 75 mM phosphoric acid.
-
-
Detection:
-
Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Workflow for Evaluating Serum Impact in a Cell-Based Assay This protocol outlines a workflow to quantify the shift in IC50 caused by serum.
Caption: Workflow to determine the IC50 shift caused by serum.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, PKC inhibitor (CAS 151342-35-7) | Abcam [abcam.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 145333-02-4|DC Chemicals [dcchemicals.com]
- 6. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
Purity concerns for commercial Bisindolylmaleimide XI hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding purity concerns for commercial Bisindolylmaleimide XI hydrochloride (CAS 145333-02-4). It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Troubleshooting Guide
Unexpected or inconsistent experimental results when using this compound can often be traced back to issues with compound purity. This guide provides a structured approach to identifying and resolving such problems.
| Observed Problem | Potential Purity-Related Cause | Recommended Action |
| Reduced or No Inhibitory Activity | 1. Degradation of the active compound: this compound can be susceptible to hydrolysis of the maleimide ring or oxidation, especially if not stored correctly. 2. Presence of inactive isomers: Synthesis can sometimes result in isomers with lower or no activity against Protein Kinase C (PKC). | 1. Verify Storage Conditions: Ensure the compound has been stored at -20°C and protected from light and moisture.[1][2] For solutions, aliquot and avoid repeated freeze-thaw cycles. 2. Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products or unexpected peaks. 3. Confirm Identity: Use Mass Spectrometry (MS) to confirm the molecular weight of the main compound. |
| Off-Target Effects or Unexpected Phenotypes | 1. Presence of related bisindolylmaleimide impurities: Synthesis of bisindolylmaleimides can result in byproducts with different selectivity profiles, potentially inhibiting other kinases.[3] 2. Residual starting materials or reagents: Incomplete purification can leave behind reactants such as indole derivatives or maleimide precursors which may have their own biological activity.[4][5] | 1. Review Certificate of Analysis (CoA): Check the purity data provided by the supplier. Be aware that methods like Thin Layer Chromatography (TLC) may not resolve all impurities.[6] 2. High-Resolution Purity Analysis: Employ a gradient HPLC method to better separate and quantify minor impurities. 3. Test with a structurally different PKC inhibitor: If possible, use a different class of PKC inhibitor to confirm that the observed phenotype is due to PKC inhibition. |
| Poor Solubility or Precipitation in Media | 1. Presence of insoluble impurities: Byproducts from the synthesis may be less soluble than the final compound. 2. Incorrect salt form or presence of free base: The hydrochloride salt is used to improve aqueous solubility. If the compound has converted to the free base, its solubility will decrease. | 1. Visual Inspection: Carefully observe the stock solution for any undissolved particulate matter. 2. Solubility Test: Attempt to dissolve a small, known amount of the compound in the recommended solvent (e.g., DMSO) at the specified concentration.[2][6] 3. pH Measurement: For aqueous solutions, check the pH, as a more basic pH could favor the less soluble free base. |
| Inconsistent Results Between Batches | 1. Batch-to-batch variability in purity: Different synthesis lots may have varying levels and types of impurities. | 1. Request Batch-Specific CoA: Always obtain the CoA for the specific lot you are using. 2. Qualify New Batches: Before use in critical experiments, perform a simple bioassay or analytical check (e.g., HPLC) to compare the new batch with a previously validated one. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should be aware of in commercial this compound?
A1: While manufacturers typically provide a purity level of ≥98%, minor impurities can still be present and impact experimental outcomes. Based on the synthesis of related bisindolylmaleimides, potential impurities could include:
-
Unreacted Starting Materials: Residual indole derivatives and substituted maleimides.[4][5]
-
Mono-indolylmaleimides: Intermediates where only one indole group has reacted with the maleimide core.
-
Positional Isomers: Isomers where the indole moieties are attached at different positions on the maleimide ring.
-
Oxidation Products: The indole rings can be susceptible to oxidation.
-
Hydrolysis Products: The maleimide ring can undergo hydrolysis, opening the ring and rendering the molecule inactive as a kinase inhibitor.
Q2: My supplier only provides purity by TLC. Is this sufficient?
A2: While Thin Layer Chromatography (TLC) is a useful technique for monitoring reactions and basic purity assessment, it may not provide the resolution needed to detect all relevant impurities.[6] For research applications that are sensitive to off-target effects, it is highly recommended to use a more quantitative and higher-resolution method like High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Q3: How can I be sure my this compound is active?
A3: The most direct way to confirm activity is to perform a functional assay. A common method is to treat cells with a known PKC activator (e.g., a phorbol ester like PMA) with and without your this compound and measure the phosphorylation of a known PKC substrate (e.g., MARCKS) by Western blot. A significant reduction in substrate phosphorylation in the presence of the inhibitor would confirm its activity.
Q4: What is the recommended solvent and storage for this compound?
A4: The compound is typically soluble in DMSO.[2][6] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.[1][2] Once dissolved in DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: this compound dissolved in DMSO at 1 mg/mL.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 20 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength).
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Signaling Pathways and Workflows
PKCα Signaling Pathway in Cancer
Bisindolylmaleimide XI is a potent inhibitor of Protein Kinase C (PKC), with high selectivity for the α, βI, βII, and γ isoforms. In many cancers, PKCα is implicated in promoting cell proliferation and survival while inhibiting apoptosis. The diagram below illustrates a simplified PKCα signaling cascade that can be targeted by this compound.
Caption: Simplified PKCα signaling pathway in cancer.
Experimental Workflow for Purity Verification
The following workflow outlines the logical steps a researcher should take when investigating potential purity issues with this compound.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Guide to the Kinase Selectivity of Bisindolylmaleimide XI and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bisindolylmaleimide XI and Staurosporine, two widely recognized kinase inhibitors. The focus is on their differential selectivity profiles, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
Introduction to the Inhibitors
Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is one of the most potent protein kinase inhibitors discovered.[1][2] It functions as a prototypical ATP-competitive inhibitor, binding with high affinity to the ATP-binding site of a vast number of kinases.[3] This broad selectivity, while making it a powerful tool for inducing apoptosis and studying general kinase function, precludes its use in clinical applications that require target specificity.[3][4]
In the quest for more selective inhibitors, a series of Bisindolylmaleimides were synthesized.[1][2] Bisindolylmaleimide XI (also known as GF 109203X) is a prominent member of this series, designed to be a potent and highly selective inhibitor of Protein Kinase C (PKC) isoforms.[1][5] Unlike the broad-spectrum activity of Staurosporine, Bisindolylmaleimide XI allows for more targeted investigation of PKC-mediated signaling pathways.[1][2]
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Bisindolylmaleimide XI and Staurosporine against a selection of protein kinases, demonstrating their distinct selectivity profiles.
| Kinase Target | Bisindolylmaleimide XI (GF 109203X) IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Primary Function |
| Serine/Threonine Kinases | |||
| PKCα (conventional) | 8[6] | ~10[1][2] | Signal transduction, cell proliferation |
| PKCɛ (novel) | 12[6] | ~10[1][2] | Cell growth, apoptosis |
| p90RSK1 | 610[6] | Potent inhibitor | Signal transduction, cell survival |
| p90RSK2 | 310[6] | Potent inhibitor | Signal transduction, cell survival |
| p90RSK3 | 120[6] | Potent inhibitor | Signal transduction, cell survival |
| cAMP-dependent protein kinase (PKA) | 2,000[2] | Potent inhibitor | Metabolism, gene expression |
| Phosphorylase Kinase | 700[2] | Potent inhibitor | Glycogen metabolism |
| Tyrosine Kinases | |||
| EGF Receptor | > 50,000[2] | Potent inhibitor | Cell growth, differentiation |
| PDGF Receptor | > 50,000[2] | Potent inhibitor | Cell proliferation, migration |
| Insulin Receptor | > 50,000[2] | Potent inhibitor | Glucose metabolism |
Data Summary: The data clearly illustrates that while both compounds are potent inhibitors of PKC isoforms, Staurosporine maintains high potency across a wide range of serine/threonine and tyrosine kinases.[4][7] In contrast, Bisindolylmaleimide XI demonstrates significant selectivity for PKC, with substantially higher IC₅₀ values (indicating lower potency) for other kinases like PKA, Phosphorylase Kinase, and various tyrosine kinases.[2][6]
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug discovery and biological research. Below is a detailed methodology for a typical in vitro kinase assay used to generate IC₅₀ data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of quantifying the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common commercial system that employs this method.
1. Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers phosphate from ATP to a substrate, producing ADP. After the reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
2. Materials and Reagents:
-
Purified kinase enzyme of interest
-
Specific peptide or protein substrate for the kinase
-
ATP solution at a specified concentration (e.g., near the Kₘ for the kinase)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test inhibitors (Bisindolylmaleimide XI, Staurosporine) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar ADP-quantification system)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
3. Experimental Workflow:
-
Compound Preparation: Prepare serial dilutions of the inhibitors (e.g., 11-point dose-response curve) in DMSO.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add 2 µL of this "Kinase Working Stock" to each well.
-
ATP Addition: Prepare a master mix of ATP in the reaction buffer. Add 2 µL of this "ATP/Substrate Working Stock" to each well to start the reaction. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature (e.g., 22–25°C) for a specified time, typically 60 minutes.[8]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Affected Signaling Pathway: Protein Kinase C (PKC)
Both inhibitors potently target the Protein Kinase C (PKC) family of enzymes, which are crucial mediators in signal transduction.[9][10][11] PKCs regulate a multitude of cellular processes, including gene expression, cell proliferation, and inflammation.[12][13] The diagram below illustrates a simplified PKC signaling cascade and the point of inhibition by Bisindolylmaleimide XI and Staurosporine.
Activation of receptors on the cell surface leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores. Both DAG and Ca²⁺ are required to recruit conventional PKC (cPKC) isoforms to the plasma membrane and activate them.[9][13] Once active, PKC phosphorylates a wide array of downstream target proteins, leading to various cellular responses.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Conclusion
The choice between Bisindolylmaleimide XI and Staurosporine fundamentally depends on the experimental goal.
-
Staurosporine remains a valuable research tool for applications where broad-spectrum kinase inhibition is desired, such as a positive control for apoptosis induction or for initial studies to determine if a cellular process is kinase-dependent.[3] Its lack of selectivity, however, makes it unsuitable for dissecting the role of a specific kinase.[1]
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]
- 11. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bisindolylmaleimide XI (Ro 32-0432) and Ro-31-8220
An Objective Comparison for Researchers and Drug Development Professionals
Bisindolylmaleimide XI (Ro 32-0432) and Ro-31-8220 are potent, cell-permeable, and ATP-competitive inhibitors of Protein Kinase C (PKC). Both belong to the bisindolylmaleimide class of compounds and are widely used in research to investigate the roles of PKC in various signaling pathways. While structurally similar, they exhibit important differences in their kinase selectivity profiles, which is a critical consideration for experimental design and data interpretation. This guide provides a detailed, data-driven comparison of these two inhibitors to assist researchers in selecting the most appropriate tool for their specific needs.
Mechanism of Action
Both Ro 32-0432 and Ro-31-8220 function as reversible, ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PKC kinase domain, preventing the phosphorylation of its substrates. This mechanism is common to many kinase inhibitors and underscores the importance of assessing their broader kinase selectivity.
Caption: ATP-Competitive Inhibition of PKC.
Data Presentation: Potency and Selectivity
The primary distinction between Ro 32-0432 and Ro-31-8220 lies in their selectivity, both among PKC isozymes and against a broader panel of kinases.
Table 1: PKC Isozyme Inhibition Profile
This table summarizes the half-maximal inhibitory concentrations (IC50) of each compound against various PKC isozymes. Both compounds show a preference for conventional PKC isozymes (α, β, γ).
| Isozyme | Ro 32-0432 IC50 (nM) | Ro-31-8220 IC50 (nM) |
| PKCα | 9 - 9.3[1][2][3][4] | 5[5][6][7][8][9] |
| PKCβI | 28[1][3][4] | 24[5][6][7][8][9] |
| PKCβII | 30 - 31[1][3][4] | 14[5][6][7][8][9] |
| PKCγ | 36.5 - 37[1][2][3][4] | 27[5][6][7][8][9] |
| PKCε (novel) | 108 - 108.3[1][2][3][4][10][11] | 24[5][6][7][8][9] |
| Rat Brain PKC | Not specified | ~20 - 23[5][6][7][8][9][10][11] |
Key Observation: The most significant difference in PKC isozyme selectivity is for PKCε, a novel PKC. Ro 32-0432 is approximately 4.5-fold less potent against PKCε compared to Ro-31-8220.[10][11] This makes Ro 32-0432 a more selective inhibitor of conventional PKC isozymes relative to PKCε.
Table 2: Off-Target Kinase Inhibition Profile
Ro-31-8220 is known to inhibit several other kinases with a potency similar to or greater than its inhibition of PKC. Ro 32-0432 is generally considered more selective.
| Off-Target Kinase | Ro 32-0432 Activity | Ro-31-8220 IC50 (nM) |
| MAPKAP-K1b | Less potent inhibition | 3[5][7][8][9] |
| MSK1 | Less potent inhibition | 8[5][7][8][9] |
| S6K1 | Less potent inhibition | 15[5][7][8][9] |
| GSK3β | Less potent inhibition | 38[5][7][8][9] |
| p90RSK (RSK2) | Less potent inhibition | 36 (at 50 µM ATP)[12] |
Kinase Panel Screening Insights:
-
Ro 32-0432: In a screen of 178 kinase inhibitors, Ro 32-0432 was identified as the 14th most selective inhibitor and the most selective PKC inhibitor of the seven included in the study.[10][11] At a concentration of 500 nM, it substantially inhibited (>50%) only 13 other kinases out of a panel of 300.[10][11]
-
Ro-31-8220: This compound is known to be less selective. At 100 nM, it substantially inhibited (≥50%) 15 other kinases in a panel of 69.[10][11] Its potent inhibition of kinases like MAPKAP-K1b, MSK1, and S6K1 means that cellular effects observed with Ro-31-8220 cannot be solely attributed to PKC inhibition without further validation.[5][13]
Signaling Pathway Context
Both inhibitors target PKC, a central node in signal transduction that is activated by diacylglycerol (DAG) and Ca2+ (for conventional isoforms). PKC activation leads to the phosphorylation of a multitude of downstream substrates, regulating diverse cellular processes.
Caption: Simplified PKC Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for assays commonly used to evaluate these inhibitors.
In Vitro Kinase Assay Protocol
This protocol is designed to measure the direct inhibitory effect of the compounds on purified PKC enzyme activity.
1. Reagents:
-
Purified, active PKC isozyme
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5)
-
Substrate (e.g., myelin basic protein or a specific peptide)
-
Cofactors: Phosphatidylserine, Phorbol 12-myristate 13-acetate (PMA)
-
ATP Solution: [γ-³²P]ATP mixed with cold ATP, MgCl₂, CaCl₂
-
Inhibitor stocks (Ro 32-0432 or Ro-31-8220) dissolved in DMSO
-
Stopping solution (e.g., phosphoric acid)
-
Phosphocellulose paper
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKC enzyme, substrate, and cofactors.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. Incubate for 10-30 minutes at 30°C.
-
Stop the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the papers extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Caption: In Vitro Kinase Assay Workflow.
Cell-Based Proliferation Assay Protocol
This protocol assesses the effect of the inhibitors on the growth of cultured cells.
1. Reagents:
-
Cell line of interest (e.g., A549, MCF-7)[6]
-
Complete cell culture medium
-
Inhibitor stocks (Ro 32-0432 or Ro-31-8220) dissolved in DMSO
-
Cell counting solution (e.g., Trypan Blue) or proliferation reagent (e.g., MTT, WST-1)
-
Multi-well plates (e.g., 96-well)
2. Procedure:
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor or DMSO vehicle control.
-
Incubate the cells for a defined period (e.g., 48-72 hours) under standard culture conditions.
-
Assess cell viability/proliferation. This can be done by:
-
Direct Cell Counting: Trypsinize and count viable cells using a hemocytometer or an automated cell counter.[6]
-
Metabolic Assays: Add a reagent like MTT or WST-1, which is converted to a colored product by metabolically active cells. Measure the absorbance using a plate reader.
-
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.
Summary and Recommendations
| Feature | Bisindolylmaleimide XI (Ro 32-0432) | Ro-31-8220 |
| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) |
| Potency (PKCα) | IC50 ≈ 9 nM[1][2][3][4] | IC50 ≈ 5 nM[5][6][7][8][9] |
| Key Selectivity | More selective for conventional PKCs over novel PKCε.[10][11] Generally higher kinase selectivity.[10][11] | Potently inhibits PKCε.[5][6][7][8][9] |
| Off-Target Profile | Considered one of the more selective PKC inhibitors available.[10][11] | Potently inhibits other kinases (MAPKAP-K1b, MSK1, S6K1, etc.).[5][7][8][9] |
| Choose When... | ...the goal is to selectively inhibit conventional PKC isoforms (α, β, γ) with minimal off-target effects on kinases like MSK1 or S6K1. | ...broad inhibition of conventional and novel PKCs is desired, or when its specific off-targets are also of interest. |
| Caution | While more selective, it is not perfectly specific. Always confirm findings with a secondary method (e.g., RNAi). | Cellular effects may not be solely due to PKC inhibition. Results require careful interpretation and validation.[13] |
Both Ro 32-0432 and Ro-31-8220 are valuable chemical probes for studying PKC signaling. Ro 32-0432 is the superior choice when the experimental goal is to specifically target conventional PKC isozymes while minimizing confounding off-target effects. Its higher selectivity, as demonstrated in broad kinase screening panels, provides greater confidence that observed phenotypes are due to PKC inhibition.[10][11] In contrast, Ro-31-8220 , while a potent pan-PKC inhibitor, acts on a wider range of kinases.[5][7][8][9] Researchers using Ro-31-8220 must exercise caution and employ orthogonal approaches, such as using multiple inhibitors with different selectivity profiles or genetic knockdown, to validate that the observed effects are indeed mediated by PKC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-Ro 32-0432 | TargetMol [targetmol.com]
- 4. PKC | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ro31-8220 inhibits protein kinase C to block the phorbol ester-stimulated release of choline- and ethanolamine-metabolites from C6 glioma cells: p70 S6 kinase and MAPKAP kinase-1beta do not function downstream of PKC in activating PLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PKC Inhibition in Cells: A Comparative Guide to Bisindolylmaleimide XI
This guide provides a comprehensive comparison of Bisindolylmaleimide XI with other common Protein Kinase C (PKC) inhibitors. It includes detailed experimental protocols and supporting data to aid researchers in validating its efficacy in cellular assays.
Introduction to Protein Kinase C and Bisindolylmaleimide XI
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2][3] The diverse roles of PKC isoforms in normal physiology and in diseases like cancer have made them a significant target for drug development.
Bisindolylmaleimide XI is a potent and selective, cell-permeable inhibitor of PKC. It is part of the bisindolylmaleimide class of compounds, which are structurally similar to staurosporine but often exhibit greater selectivity.[4][5] Understanding its inhibitory profile and validating its action in a cellular context is crucial for interpreting experimental results accurately.
Mechanism of Action
Bisindolylmaleimide XI, like other members of its class, functions as an ATP-competitive inhibitor.[6][7][8] It targets the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of downstream substrates.[6][7][8] This mode of action is distinct from inhibitors that might target the regulatory domain where activators like diacylglycerol (DAG) bind.
Comparative Analysis of PKC Inhibitors
Bisindolylmaleimide XI exhibits a distinct selectivity profile compared to other commonly used PKC inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for Bisindolylmaleimide XI and its alternatives against various kinases, highlighting differences in potency and selectivity.
| Inhibitor | Target PKC Isoform(s) | IC₅₀ (nM) | Key Off-Target Kinases (IC₅₀) | References |
| Bisindolylmaleimide XI | PKCα | 9 | GRK2 (29,000 nM), GRK5 (3,600 nM), GRK6 (16,000 nM) | |
| PKCβI | 28 | |||
| PKCε | 108 | |||
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 | GSK-3, PKA (2,000 nM) | [4][9][10] |
| PKCβI | 17 | [9][10] | ||
| PKCβII | 16 | [9][10] | ||
| PKCγ | 20 | [9][10] | ||
| Ro-31-8220 (Bisindolylmaleimide IX) | Mixed PKCs | ~5 | GSK-3 (~5 nM), p90RSK | [6][11] |
| Enzastaurin (LY317615) | PKCβ | 6 | PKCα (39 nM), PKCγ (83 nM), PKCε (110 nM) | [5] |
| Staurosporine | Pan-PKC | ~2.7 | Broad-spectrum kinase inhibitor (non-selective) | [5] |
Experimental Protocols for Validating PKC Inhibition
To confirm that Bisindolylmaleimide XI effectively inhibits PKC in a cellular context, a combination of assays is recommended.
Western Blot Analysis of Downstream Substrate Phosphorylation
This is a direct method to assess the inhibition of PKC activity in cells by measuring the phosphorylation status of a known PKC substrate, such as the myristoylated alanine-rich C-kinase substrate (MARCKS).
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: If the pathway is activated by growth factors, serum-starve the cells for 18-24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of Bisindolylmaleimide XI (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
PKC Activation: Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM for 15-30 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phospho-MARCKS. Subsequently, probe with an antibody for total MARCKS as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total MARCKS. A dose-dependent decrease in this ratio upon treatment with Bisindolylmaleimide XI indicates successful PKC inhibition.
Cell Proliferation Assay (MTT Assay)
Since PKC signaling is often linked to cell proliferation, assessing the anti-proliferative effects of Bisindolylmaleimide XI can serve as a functional validation.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to grow overnight.[9]
-
Serum Starvation and Treatment: Serum-starve the cells for 18-24 hours.[9] Pre-treat with Bisindolylmaleimide XI for 30 minutes before adding a proliferation-inducing stimulus (e.g., a growth factor or carbachol) for 24-48 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: A reduction in absorbance in Bisindolylmaleimide XI-treated wells compared to the stimulated control indicates an inhibition of cell proliferation.
In Vitro Kinase Assay
This cell-free assay directly measures the ability of Bisindolylmaleimide XI to inhibit the catalytic activity of purified PKC isoforms.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant PKC, a suitable substrate (e.g., histone H1 or a specific peptide substrate), and a reaction buffer with cofactors (e.g., ATP, MgCl₂, CaCl₂, phosphatidylserine, and DAG).
-
Inhibitor Addition: Add varying concentrations of Bisindolylmaleimide XI or a vehicle control to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid, to precipitate the substrate.[9]
-
Measure Phosphorylation: Collect the precipitated substrate on a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[9]
-
Analysis: Calculate the percentage of inhibition at each concentration of Bisindolylmaleimide XI to determine the IC₅₀ value.
Visualizations
Caption: Simplified PKC signaling pathway and the inhibitory action of Bisindolylmaleimide XI.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bisindolylmaleimide I [sigmaaldrich.com]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. advms.pl [advms.pl]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 12. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
Bisindolylmaleimide XI: A Selective Inhibitor of Protein Kinase C Alpha?
A Comparative Guide for Researchers
In the landscape of signal transduction research, the protein kinase C (PKC) family of enzymes stands as a critical node, influencing a myriad of cellular processes from proliferation and differentiation to apoptosis. The quest for selective inhibitors for specific PKC isozymes is paramount for dissecting their individual roles and for the development of targeted therapeutics. This guide provides a comparative analysis of Bisindolylmaleimide XI, also known as Ro 32-0432, and its specificity for PKC alpha (PKCα), placing its performance in context with other notable PKC inhibitors.
Performance Comparison of PKC Inhibitors
Bisindolylmaleimide XI exhibits a high degree of potency for PKCα with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2][3] To objectively assess its specificity, a comparison of its inhibitory activity against other PKC isozymes and with alternative inhibitors is essential. The following table summarizes the IC50 values of Bisindolylmaleimide XI and other commonly used PKC inhibitors against a panel of PKC isozymes.
| Inhibitor | PKCα (IC50) | PKCβI (IC50) | PKCβII (IC50) | PKCγ (IC50) | PKCδ (IC50) | PKCε (IC50) | PKCζ (IC50) |
| Bisindolylmaleimide XI (Ro 32-0432) | 9 nM [1][2] | 28 nM [1][2] | 31 nM [2] | 37 nM [2] | - | 108 nM [1][2] | - |
| Bisindolylmaleimide I (GF109203X) | 20 nM[4][5] | 17 nM[4][5] | 16 nM[4][5] | 20 nM[4][5] | - | 12 nM[6][7] | - |
| Bisindolylmaleimide IX (Ro 31-8220) | 5 nM[8] | 24 nM[8] | 14 nM[8] | 27 nM[8] | - | 24 nM[8] | - |
| Staurosporine | 2 nM[8] | - | - | 5 nM[8] | 20 nM[8] | 73 nM[8] | 1086 nM[8] |
| Go6976 | 2.3 nM[8] | 6.2 nM (PKCβ1)[8] | - | - | - | - | - |
| Enzastaurin | 39 nM[9] | 6 nM (PKCβ)[9] | - | 83 nM[9] | - | 110 nM[9] | - |
| Sotrastaurin | 0.95 nM (Ki)[9] | 0.64 nM (Ki) (PKCβ)[9] | - | - | 1.8-3.2 mM (Ki) | 1.8-3.2 mM (Ki) | - |
Based on the data, Bisindolylmaleimide XI demonstrates a notable selectivity for the conventional PKC isozymes (α, β, γ) over the novel PKCε. Specifically, it is approximately 12-fold more selective for PKCα than for PKCε.[1] While potent against PKCα, it is important to note that it also significantly inhibits PKCβI, PKCβII, and PKCγ with only a 3 to 4-fold lower potency.[2] In comparison, while compounds like Staurosporine are highly potent, they exhibit broad kinase inhibitory activity.[8] Others, such as Enzastaurin, show a preference for PKCβ over PKCα.[9] Sotrastaurin, on the other hand, is a pan-PKC inhibitor with high potency across several isoforms.[9]
Therefore, while Bisindolylmaleimide XI is a potent inhibitor of PKCα, it is not strictly specific and displays significant activity against other conventional PKC isoforms. Researchers should consider this profile when interpreting experimental results.
Key Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of enzyme inhibitors. A generalized protocol for an in vitro Protein Kinase C (PKC) activity assay is outlined below. This method is based on the principles of radiometric assays that measure the incorporation of radiolabeled phosphate from ATP into a substrate peptide.
In Vitro PKC Kinase Assay for IC50 Determination
1. Materials and Reagents:
-
Purified, active PKC isozymes (e.g., PKCα, PKCβ, PKCγ, PKCε)
-
PKC-specific substrate peptide (e.g., Ac-MBP(4-14) or a similar synthetic peptide)
-
Bisindolylmaleimide XI and other test inhibitors
-
[γ-³²P]ATP (radiolabeled Adenosine Triphosphate)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of Bisindolylmaleimide XI and other inhibitors in the appropriate solvent (e.g., DMSO) to cover a range of concentrations (e.g., 1 nM to 100 µM).
-
Assay Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, the desired PKC isozyme, and the substrate peptide.
-
Inhibitor Incubation: Add the diluted inhibitors to the reaction mixtures. Include a control reaction with no inhibitor (vehicle control).
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for the specific PKC isozyme, if known.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The acidic stop solution will halt the enzymatic activity.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the PKC Signaling Pathway
To understand the context in which these inhibitors function, a simplified diagram of the conventional Protein Kinase C (PKC) signaling pathway is presented below.
Caption: Simplified signaling pathway for conventional Protein Kinase C (cPKC) activation.
This guide provides a focused comparison to aid researchers in the selection and application of PKC inhibitors, with a specific evaluation of Bisindolylmaleimide XI's profile as a potent, yet not entirely specific, inhibitor of PKC alpha. Careful consideration of its activity against other conventional PKC isozymes is recommended for the accurate interpretation of research findings.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. m.youtube.com [m.youtube.com]
- 6. abcam.com [abcam.com]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Bisindolylmaleimide XI: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Bisindolylmaleimide XI, a potent and selective protein kinase C (PKC) inhibitor. This document details its applications, compares its performance against alternative inhibitors, and provides experimental data and protocols to support further investigation.
Performance Comparison of Bisindolylmaleimide XI and Other PKC Inhibitors
Bisindolylmaleimide XI is a member of the bisindolylmaleimide class of compounds, which are known for their protein kinase inhibitory activity. It functions as an ATP-competitive inhibitor, targeting the catalytic domain of protein kinases. While it shows broad activity against several kinases, it is most notable for its potent and selective inhibition of Protein Kinase C (PKC) isoforms.
Quantitative Comparison of Inhibitory Potency (IC50 values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bisindolylmaleimide XI and other relevant PKC inhibitors against various kinase isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase | IC50 (nM) |
| Bisindolylmaleimide XI (Ro 32-0432) | PKCα | 9 [1] |
| PKCβI | 28 [1] | |
| PKCγ | 31 | |
| PKCε | 108 [1] | |
| Bisindolylmaleimide I (GF109203X) | PKCα | 8[2] |
| PKCε | 12[2] | |
| RSK1 | 610[2] | |
| RSK2 | 310[2] | |
| RSK3 | 120[2] | |
| Bisindolylmaleimide IX (Ro-31-8220) | PKCα | 4[2] |
| PKCε | 8[2] | |
| RSK1 | 200[2] | |
| RSK2 | 36[2] | |
| RSK3 | 5[2] | |
| Enzastaurin (LY317615) | PKCβ | 6[3] |
| PKCα | 39[3] | |
| PKCγ | 83[3] | |
| PKCε | 110[3] | |
| Ruboxistaurin (LY333531) | PKCβ1 | 4.7[3] |
| PKCβ2 | 5.9[3] | |
| Staurosporine | PKC | 2.7[3] |
| Gö6976 | Conventional PKCs | - |
| Sotrastaurin | Pan-PKC | - |
Key Applications of Bisindolylmaleimide XI
Bisindolylmaleimide XI has been utilized in a variety of research applications, primarily leveraging its function as a PKC inhibitor.
-
Cancer Research: By inhibiting PKC, which is often dysregulated in cancer, Bisindolylmaleimide XI can induce antiproliferative and pro-apoptotic effects in tumor cells.[4]
-
Immunology: It has been shown to prevent T-cell activation, suggesting its potential in studying and possibly treating inflammatory and autoimmune diseases.
-
Cardiovascular Research: Inhibition of specific PKC isoforms by compounds like Bisindolylmaleimide XI is being explored for its role in regulating cardiac contractility and protecting against heart failure.
-
Neuroscience: As PKC signaling is crucial in neuronal function, Bisindolylmaleimide XI can be a tool to investigate processes like receptor desensitization, learning, and memory.[5]
Experimental Protocols
Detailed methodologies for key experiments involving Bisindolylmaleimide XI are provided below.
In Vitro Protein Kinase C (PKC) Kinase Assay
This assay measures the ability of Bisindolylmaleimide XI to inhibit the phosphorylation of a substrate by a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozyme
-
Bisindolylmaleimide XI (and other inhibitors for comparison)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific PKC isozyme, and the substrate.
-
Add varying concentrations of Bisindolylmaleimide XI or other inhibitors to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of Bisindolylmaleimide XI on the viability and proliferation of cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Cell culture medium
-
Bisindolylmaleimide XI
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Bisindolylmaleimide XI for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC50 value for cell proliferation inhibition.
Visualizing Molecular Interactions and Experimental Workflows
To further aid in the understanding of Bisindolylmaleimide XI's function and application, the following diagrams have been generated.
Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide XI.
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C - Wikipedia [en.wikipedia.org]
A Comparative Guide to Bisindolylmaleimide XI and GF109203X for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the success of in vivo studies targeting the Protein Kinase C (PKC) signaling pathway. This guide provides a detailed comparison of two widely used bisindolylmaleimide-based PKC inhibitors: Bisindolylmaleimide XI (also known as Ro 32-0432) and GF109203X (also known as Bisindolylmaleimide I).
Both compounds are potent, cell-permeable, and ATP-competitive inhibitors of PKC, a family of serine/threonine kinases crucial in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in numerous diseases, making PKC inhibitors valuable tools for both basic research and drug development. This guide aims to provide an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most appropriate inhibitor for in vivo studies.
Mechanism of Action and In Vitro Potency
Bisindolylmaleimide XI and GF109203X exert their inhibitory effects by competing with ATP for binding to the catalytic domain of PKC. Their potency and selectivity against different PKC isoforms have been characterized in various in vitro assays.
| Inhibitor | Target | IC₅₀ (nM) | Selectivity Profile |
| Bisindolylmaleimide XI (Ro 32-0432) | PKCα | 9 | Selective for conventional PKC isoforms (α, βI, βII, γ) over novel and atypical isoforms. Shows 10-fold selectivity for PKCα and 4-fold for PKCβI over PKCε. |
| PKCβI | 28 | ||
| PKCβII | 31 | ||
| PKCγ | 37 | ||
| PKCε | 108 | ||
| GF109203X (Bisindolylmaleimide I) | PKCα | 20[1] | Potent inhibitor of conventional PKC isoforms (α, βI, βII, γ).[1] Shows over 3000-fold selectivity for PKC compared to EGFR, PDGFR, and insulin receptor.[1] |
| PKCβI | 17[1] | ||
| PKCβII | 16[1] | ||
| PKCγ | 20[1] |
In Vivo Studies: Efficacy and Administration
The utility of a PKC inhibitor for in vivo research is determined by its efficacy in relevant disease models, its pharmacokinetic properties, and its safety profile. Below is a summary of available in vivo data for Bisindolylmaleimide XI and GF109203X.
| Inhibitor | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Bisindolylmaleimide XI (Ro 32-0432) | Rat Adjuvant-Induced Arthritis | Oral | 10-50 mg/kg | Reduced paw swelling and improved joint lesion scores. | [2] |
| Rat Phorbol Ester-Induced Edema | Oral | 10-50 mg/kg | Inhibited edema, demonstrating systemic efficacy. | [2] | |
| Mouse Model of Heart Failure | Intravenous Infusion | 22.5 µg/kg/min | Increased cardiac contractility. | [3] | |
| Rat Experimental Autoimmune Myocarditis | Intraperitoneal | 1 mg/kg | Reduced expression of heart failure biomarkers and suppressed cardiac fibrosis. | ||
| GF109203X (Bisindolylmaleimide I) | Wistar Rat (Mechanical Allodynia) | Intraplantar | 10 µ g/mouse | Dose-dependently inhibited bradykinin-induced mechanical allodynia. | [1] |
Note: Direct head-to-head in vivo comparative studies for these two inhibitors are limited in the publicly available literature. The choice of inhibitor may depend on the specific animal model, the desired route of administration, and the target PKC isoforms.
Pharmacokinetics and Toxicology
Detailed in vivo pharmacokinetic and comprehensive toxicology data for both compounds are not extensively reported in a comparative manner.
Bisindolylmaleimide XI (Ro 32-0432) has been described as orally active, with one study noting its oral bioavailability.[2] A related compound, Ro 31-8220, was reported to have a half-life of 5.7 hours in rats, which may provide a rough estimate for bisindolylmaleimide compounds.[3] In terms of toxicity, in vivo studies have utilized effective doses without reporting significant adverse effects. However, one study noted that Ro 32-0432 exhibited growth-inhibitory effects on human induced pluripotent stem cells in culture.
GF109203X has been used in vivo at localized sites (intraplantar injection) with demonstrated efficacy.[1] Systemic pharmacokinetic and toxicity data from in vivo studies are less readily available. As with any experimental compound, appropriate dose-response and toxicity studies are recommended before extensive in vivo use.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of in vivo studies. Below are examples of protocols derived from published research.
Protocol 1: Oral Administration of Bisindolylmaleimide XI (Ro 32-0432) in a Rat Model of Inflammation
-
Compound Preparation: Dissolve Ro 32-0432 in a suitable vehicle, such as a mixture of DMSO and Cremophor, further diluted in saline. The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Animal Model: Use an appropriate rat model for inflammation, such as adjuvant-induced arthritis or phorbol ester-induced paw edema.
-
Administration: Administer the prepared Ro 32-0432 solution orally via gavage at a dosage of 10-50 mg/kg. The volume administered should be based on the animal's body weight.
-
Treatment Schedule: The frequency and duration of treatment will depend on the specific experimental design and the nature of the inflammatory model.
-
Outcome Measures: Assess the efficacy of the treatment by measuring relevant parameters, such as paw volume, joint scoring, or histological analysis of inflamed tissues.
Protocol 2: Intraperitoneal Injection of Bisindolylmaleimide XI (Ro 32-0432) in a Rat Model of Myocarditis
-
Compound Preparation: Dissolve Ro 32-0432 in a sterile vehicle suitable for intraperitoneal injection, such as a solution containing DMSO, Cremophor, and saline.
-
Animal Model: Utilize a rat model of experimental autoimmune myocarditis.
-
Administration: Inject the prepared Ro 32-0432 solution intraperitoneally at a dosage of 1 mg/kg.
-
Treatment Schedule: Administer the inhibitor at specified intervals (e.g., every other day) during the course of the disease model.
-
Outcome Measures: Evaluate cardiac function and pathology through methods such as echocardiography, electrocardiography, histological analysis of heart tissue for inflammation and fibrosis, and measurement of cardiac biomarkers.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide XI or GF109203X.
Caption: A generalized workflow for conducting in vivo studies with kinase inhibitors.
Conclusion
Both Bisindolylmaleimide XI (Ro 32-0432) and GF109203X are potent and selective inhibitors of conventional PKC isoforms, making them valuable tools for in vivo research.
-
Bisindolylmaleimide XI (Ro 32-0432) has demonstrated oral bioavailability and in vivo efficacy in models of chronic inflammation and cardiovascular disease.[2] Its selectivity profile suggests it may be particularly useful for studies targeting PKCα and PKCβ.
-
GF109203X is a well-characterized, highly selective PKC inhibitor with proven efficacy in cellular models and in vivo models of localized inflammation and pain.[1]
The choice between these two inhibitors for in vivo studies will ultimately depend on the specific research question, the animal model employed, the desired route of administration, and the target PKC isoforms. Researchers are encouraged to carefully consider the available data and to conduct pilot studies to determine the optimal inhibitor and experimental conditions for their specific needs. Further research providing direct, head-to-head comparisons of the in vivo pharmacokinetics and toxicology of these compounds would be of great benefit to the scientific community.
References
A Comparative Guide to the Efficacy of Bisindolylmaleimide Compounds as Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bisindolylmaleimide compounds are a class of potent, ATP-competitive inhibitors of protein kinase C (PKC) and other kinases, making them valuable tools in signal transduction research and potential therapeutic agents. This guide provides a comparative analysis of the efficacy of several key bisindolylmaleimide compounds, supported by experimental data and detailed protocols to assist in study design and interpretation.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of bisindolylmaleimide compounds is most commonly expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for various bisindolylmaleimides against different protein kinases, collated from multiple studies. It is important to note that IC50 values can vary depending on experimental conditions, such as ATP concentration.
Table 1: IC50 Values (nM) of Bisindolylmaleimide Compounds against PKC Isoforms and Other Kinases at Low ATP Concentration (50 µM)
| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCε | p90RSK1 | p90RSK2 | p90RSK3 | GSK-3 (in lysates) |
| GF109203X (Bisindolylmaleimide I) | 8[1][2] | 17 | 16 | 20 | 12[1][2] | 610[1][2] | 310[1][2] | 120[1][2] | 360[3] |
| Ro31-8220 (Bisindolylmaleimide IX) | 4[1][2] | - | - | - | 8[1][2] | 200[1][2] | 36[1][2] | 5[1][2] | 6.8[3] |
| Bisindolylmaleimide II | 10 | - | - | - | - | - | - | - | - |
| Bisindolylmaleimide XI | 9 | 28 | - | - | 108 | - | - | - | - |
Data for PKCβI, PKCβII, and PKCγ for GF109203X are from a single source. Data for Bisindolylmaleimide II and XI are from separate sources and may have different experimental conditions.
Table 2: IC50 Values (nM) of GF109203X and Ro31-8220 at Physiological ATP Concentration (5 mM)
| Compound | PKCα | PKCε | p90RSK2 |
| GF109203X (Bisindolylmaleimide I) | 310[1][2] | 170[1][2] | 7400[1][2] |
| Ro31-8220 (Bisindolylmaleimide IX) | 150[1][2] | 140[1][2] | 930[1][2] |
These tables highlight that both GF109203X and Ro31-8220 are potent inhibitors of classical and novel PKC isoforms.[1][2] Ro31-8220 generally exhibits greater potency against both PKC and p90RSK isoforms compared to GF109203X.[1] The inhibitory potency of both compounds is significantly reduced at physiological ATP concentrations, though Ro31-8220 retains greater potency.[1][2] It is also evident that these compounds are not entirely selective for PKC and can inhibit other kinases, such as p90RSK and GSK-3, with varying potencies.[1][3]
Signaling Pathways and Mechanism of Action
Bisindolylmaleimide compounds exert their inhibitory effects by competing with ATP for binding to the catalytic domain of protein kinases. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
Caption: PKC signaling pathway and the inhibitory action of bisindolylmaleimides.
Experimental Protocols
To ensure reproducibility and accuracy in assessing the efficacy of bisindolylmaleimide compounds, detailed experimental protocols are crucial. Below are representative protocols for in vitro kinase assays and cell-based assays.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of bisindolylmaleimide compounds on the activity of a purified protein kinase.
Materials:
-
Purified active protein kinase (e.g., recombinant human PKCα)
-
Specific kinase substrate (e.g., a peptide substrate for PKCα)
-
Bisindolylmaleimide compounds of interest
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (with a radiolabel such as [γ-³²P]ATP for detection)
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the bisindolylmaleimide compounds in the kinase assay buffer.
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Specific kinase substrate
-
Diluted bisindolylmaleimide compound (or vehicle control)
-
Purified protein kinase
-
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP) to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Assay for Downstream Target Phosphorylation
This protocol assesses the ability of bisindolylmaleimide compounds to inhibit PKC activity within intact cells by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cell line expressing the target PKC isoform (e.g., adult rat ventricular myocytes)[1]
-
Cell culture medium and supplements
-
Bisindolylmaleimide compounds of interest
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-PKD)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the bisindolylmaleimide compounds (or vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Perform SDS-PAGE and Western blotting using the cell lysates.
-
Probe the membrane with a primary antibody against the phosphorylated downstream target.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the level of phosphorylation in each sample.
-
Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value in the cellular context.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of bisindolylmaleimide compounds.
Caption: A typical workflow for comparing the efficacy of bisindolylmaleimide compounds.
This guide provides a framework for the comparative evaluation of bisindolylmaleimide compounds. By utilizing the provided data, protocols, and workflows, researchers can make informed decisions about the most suitable compounds for their specific research needs.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
A Comparative Analysis of Ruboxistaurin and Bisindolylmaleimide XI in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ruboxistaurin and Bisindolylmaleimide XI, two inhibitors of Protein Kinase C (PKC), in the context of experimental heart failure models. The objective is to present a comprehensive overview of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, thereby aiding in the strategic design of future research and drug development efforts in cardiology.
Introduction
Protein Kinase C, particularly the α and β isoforms, has been identified as a critical regulator of cardiac contractility and a key player in the pathogenesis of heart failure.[1][2] Inhibition of these isoforms has emerged as a promising therapeutic strategy. Ruboxistaurin, a specific PKCβ inhibitor, and Bisindolylmaleimide XI, a selective inhibitor of conventional PKC isoforms including PKCα and PKCβI, represent two important chemical entities in this class. This guide synthesizes available preclinical data to facilitate a comparative understanding of their therapeutic potential in heart failure. Due to the limited availability of in-vivo heart failure data for Bisindolylmaleimide XI, this guide incorporates data from closely related and well-studied bisindolylmaleimides, namely Ro-32-0432 and Ro-31-8220, to represent this class of inhibitors.
Mechanism of Action and Signaling Pathways
Both Ruboxistaurin and Bisindolylmaleimide XI exert their effects by inhibiting conventional PKC isoforms, which are activated by diacylglycerol (DAG) and Ca2+. In the failing heart, pathological stimuli lead to the activation of PKCα and PKCβ. This activation contributes to the negative regulation of cardiac contractility and promotes adverse remodeling, including hypertrophy and fibrosis.
By inhibiting these PKC isoforms, both compounds are proposed to disinhibit downstream targets that enhance cardiac function. One key mechanism involves the modulation of calcium handling within cardiomyocytes. Inhibition of PKCα has been shown to affect the phosphorylation status of phospholamban (PLN), a key regulator of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) pump. Dephosphorylated PLN inhibits SERCA2a, leading to reduced sarcoplasmic reticulum Ca2+ uptake and consequently decreased contractility. By inhibiting PKCα, these compounds may lead to increased PLN phosphorylation, enhanced SERCA2a activity, and improved cardiac contractility.
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies investigating the effects of Ruboxistaurin and representative bisindolylmaleimides on cardiac function in heart failure models.
Table 1: Ruboxistaurin in Porcine Myocardial Infarction Models
| Parameter | Animal Model | Treatment Protocol | Baseline Value | Post-MI (Vehicle) | Post-MI (Ruboxistaurin) | Reference |
| Ejection Fraction (%) | Göttingen Minipigs | 20 mg/kg, single oral dose, 12 weeks post-MI | 66.52 ± 1.16 | 32.66 ± 1.02 | 41.43 ± 2.87 | [3] |
| End-Diastolic Volume (ml) | Göttingen Minipigs | 20 mg/kg, single oral dose, 12 weeks post-MI | 40.38 ± 3.01 | 75.73 ± 3.18 | 63.58 ± 4.06 | [3] |
| End-Systolic Volume (ml) | Göttingen Minipigs | 20 mg/kg, single oral dose, 12 weeks post-MI | 15.14 ± 2.32 | 50.75 ± 1.86 | 37.45 ± 3.52 | [3] |
| Ejection Fraction (%) | Yorkshire Pigs | 10 mg/kg/day in feed for 3 months post-MI | Not Reported | Depressed | Significantly Greater than Vehicle | [2][4] |
| Cardiac Output | Yorkshire Pigs | 10 mg/kg/day in feed for 3 months post-MI | Not Reported | Depressed | Significantly Greater than Vehicle | [2][4] |
Table 2: Bisindolylmaleimides (Ro-31-8220) in a Murine Heart Failure Model
| Parameter | Animal Model | Treatment Protocol | Baseline (MLP-/-) | 6 Weeks (Vehicle) | 6 Weeks (Ro-31-8220) | Reference |
| Fractional Shortening (%) | MLP-/- Mice | 6 mg/kg/day, s.c. for 6 weeks | ~20% | ~20% | ~35% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key studies cited.
Ruboxistaurin in a Swine Model of Myocardial Infarction
-
Animal Model: Female Göttingen minipigs (6-7 months of age).[3]
-
Induction of Heart Failure: Myocardial infarction (MI) was induced by percutaneous transluminal coronary angioplasty (PTCA) balloon occlusion of the left anterior descending coronary artery (LAD) for 90 minutes, followed by reperfusion.[3]
-
Drug Administration: A single oral dose of Ruboxistaurin (20 mg/kg) was administered 12 weeks post-MI to assess acute inotropic effects.[3] In a separate study with Yorkshire pigs, Ruboxistaurin was mixed in the feed at a dose of 10 mg/kg/day for 3 months following MI.[2][4]
-
Efficacy Endpoints: Cardiac structure and function were evaluated using echocardiography to measure ejection fraction (EF), end-diastolic volume (EDV), and end-systolic volume (ESV).[3]
Bisindolylmaleimide (Ro-31-8220) in a Murine Model of Heart Failure
-
Animal Model: Muscle LIM protein knockout (MLP-/-) mice, which develop a form of dilated cardiomyopathy and heart failure.[5]
-
Induction of Heart Failure: The heart failure phenotype develops spontaneously in these genetically modified mice.
-
Drug Administration: Ro-31-8220 was administered via daily subcutaneous injections at a dosage of 6 mg/kg/day for 6 weeks.[5]
-
Efficacy Endpoints: Ventricular performance was assessed by echocardiography, with fractional shortening (FS) being the primary endpoint.[5]
Conclusion
The available preclinical data suggests that both Ruboxistaurin and bisindolylmaleimide-based PKC inhibitors hold therapeutic promise for the treatment of heart failure. Ruboxistaurin has demonstrated efficacy in large animal models of myocardial infarction-induced heart failure, improving key parameters of cardiac function. Similarly, the bisindolylmaleimide Ro-31-8220 has shown a remarkable ability to rescue contractile dysfunction in a genetic mouse model of heart failure.
While both classes of compounds target conventional PKC isoforms, subtle differences in their isoform selectivity (Ruboxistaurin being more specific for PKCβ, while Bisindolylmaleimide XI and its analogues also potently inhibit PKCα) may translate to different efficacy and safety profiles. Further head-to-head comparative studies in relevant large animal models are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the design and interpretation of such future investigations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PKCα/β with ruboxistaurin antagonizes heart failure in pigs after myocardial infarction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic- and gene therapeutic-based inhibition of PKCα/β enhances cardiac contractility and attenuates heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bisindolylmaleimide XI Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Bisindolylmaleimide XI hydrochloride, a potent and selective protein kinase C (PKC) inhibitor. Adherence to these procedures is vital to protect laboratory personnel and the environment.
Hazard Profile and Safety Considerations
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Some safety data sheets also indicate that it may cause skin, eye, and respiratory irritation[2]. Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[1][2].
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302[1][2] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400[1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319[2] |
| STOT - Single Exposure | May cause respiratory irritation. | H335[2] |
This table summarizes the potential hazards associated with this compound based on available safety data sheets. It is recommended to consult the specific SDS for the product in use.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility[1]. Do not dispose of this chemical down the drain or in the regular trash[3][4].
1. Segregation and Collection of Waste:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Indicate the approximate concentration and the solvent if it is a solution.
-
Include the date when the waste was first added to the container.[5]
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory[4].
-
Ensure containers are kept tightly closed except when adding waste[5].
-
Segregate the this compound waste from incompatible materials, such as strong acids, bases, and oxidizing/reducing agents[1][4].
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to make a solution, or another appropriate solvent that can dissolve the compound)[3][5].
-
The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[3].
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste[3][6].
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected waste.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste[1][2].
Experimental Workflow: PKC Inhibition Assay
The following diagram illustrates a typical experimental workflow where this compound would be used to study its effects on a cellular signaling pathway. All waste generated from these steps must be disposed of following the procedures outlined above.
Caption: A typical workflow for studying PKC inhibition.
Signaling Pathway: Inhibition of Protein Kinase C
This compound acts as a competitive inhibitor of ATP binding to Protein Kinase C (PKC), thereby blocking its downstream signaling cascade. This is a critical mechanism in many cellular processes, including proliferation and inflammation.
Caption: Inhibition of the PKC signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
